Lnd 796
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118549-42-1 |
|---|---|
Molecular Formula |
C27H45NO7 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
methyl (3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C27H45NO7/c1-14-20(29)21(30)22(31)24(34-14)35-16-7-10-25(2)15(13-16)5-6-18-17(25)8-11-26(3)19(23(32)33-4)9-12-27(18,26)28/h14-22,24,29-31H,5-13,28H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,24-,25-,26+,27-/m0/s1 |
InChI Key |
HKWLCBGLVAWZRK-CBYCSKBWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C(=O)OC)N)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lnd 796; Lnd-796; Lnd796; |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanistic Ambiguity: Lnd 796, Lonidamine (LND), and BIRB 796
A comprehensive investigation into the mechanism of action of "Lnd 796" reveals a notable lack of specific data for a compound with this exact designation. Extensive searches have not yielded distinct scientific literature or experimental data detailing its biological activity. However, these inquiries consistently lead to two well-researched compounds, Lonidamine (LND) and BIRB 796 , suggesting a potential naming ambiguity or a less common synonym.
This technical guide will, therefore, provide an in-depth analysis of the mechanisms of action for both Lonidamine and BIRB 796, as it is highly probable that the intended subject of inquiry is one of these two agents. We will address each compound in separate, detailed sections, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Section 1: Lonidamine (LND) - A Multi-Faceted Metabolic Inhibitor in Oncology
Lonidamine (LND) is an anti-cancer agent known for its ability to interfere with the energy metabolism of tumor cells.[1][2] Initially developed as an anti-spermatogenic agent, its therapeutic potential in oncology has been explored due to its unique mechanism of action that sensitizes cancer cells to conventional therapies.[2]
Core Mechanism of Action
Lonidamine's primary mechanism involves the disruption of cellular energy production through the inhibition of key metabolic enzymes and transporters. This leads to a reduction in intracellular ATP levels, increased oxidative stress, and the induction of apoptotic and autophagic cell death pathways.[1]
Key Molecular Targets:
-
Mitochondrially-Bound Hexokinase (HK): LND inhibits the activity of hexokinase, the enzyme that catalyzes the first step of glycolysis.[2] This is a critical target as many cancer cells exhibit high rates of aerobic glycolysis (the Warburg effect).
-
Mitochondrial Pyruvate Carrier (MPC): LND potently inhibits the transport of pyruvate into the mitochondria, a crucial step for oxidative phosphorylation.
-
Monocarboxylate Transporters (MCTs): By inhibiting MCTs, LND blocks the efflux of lactic acid from cancer cells, leading to intracellular acidification.
-
Complex II (Succinate-Ubiquinone Reductase) of the Electron Transport Chain: LND inhibits the activity of Complex II, further disrupting mitochondrial respiration and promoting the generation of reactive oxygen species (ROS).
-
Mitochondrial Permeability Transition Pore (mPTP): LND can directly act on the mPTP, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.
Signaling Pathways Affected by Lonidamine
The metabolic disruption caused by Lonidamine triggers several downstream signaling pathways, ultimately leading to cell death.
Caption: Lonidamine's multi-target mechanism on cellular metabolism.
Quantitative Data Summary
| Parameter | Cell Line/System | Concentration/Dose | Result | Reference |
| MPC Inhibition (Ki) | Isolated Rat Liver Mitochondria | - | 2.5 µM | |
| MCT Inhibition (K0.5) | Xenopus laevis oocytes (expressing MCT1, MCT2, MCT4) | - | 36-40 µM | |
| Pyruvate Oxidation Inhibition (IC50) | Rat Heart Mitochondria | - | ~7 µM | |
| Glutamate Oxidation Inhibition (IC50) | Rat Heart Mitochondria | - | ~20 µM | |
| GSH Level Reduction | DB-1 Tumor Cells | 150 µM | 40% decrease | |
| Cell Growth Inhibition (IC50) | H2030BrM3 Lung Cancer Cells | - | 0.74 µM (for Mito-LND) | |
| Cell Growth Inhibition (IC50) | A549 Lung Cancer Cells | - | 0.69 µM (for Mito-LND) | |
| Mitochondrial Complex I Inhibition (IC50) | H2030BrM3 Cells | - | 1.2 µM (for Mito-LND) | |
| Mitochondrial Complex II Inhibition (IC50) | H2030BrM3 Cells | - | 2.4 µM (for Mito-LND) |
Note: Some data is for Mito-Lonidamine (Mito-LND), a mitochondria-targeted derivative of Lonidamine.
Experimental Protocols
Mitochondrial Respiration Assay:
-
Isolate mitochondria from tissue (e.g., rat liver or heart) by differential centrifugation.
-
Resuspend the mitochondrial pellet in a respiration buffer (e.g., containing KCl, MOPS, EGTA, and phosphate).
-
Add respiratory substrates (e.g., pyruvate, malate, succinate) to a Clark-type oxygen electrode chamber maintained at a specific temperature (e.g., 30°C).
-
Record the basal oxygen consumption rate.
-
Add ADP to initiate state 3 respiration.
-
Add varying concentrations of Lonidamine to determine its effect on oxygen consumption.
-
Uncouplers (e.g., FCCP) can be used to measure maximal respiration.
-
The IC50 is calculated from the dose-response curve of oxygen consumption inhibition.
MCT Activity Assay in Xenopus Oocytes:
-
Synthesize cRNA for the desired MCT isoform (e.g., MCT1, MCT2, MCT4) and a chaperone protein (e.g., CD147).
-
Inject the cRNA into Xenopus laevis oocytes and incubate for 3-5 days to allow for protein expression.
-
Perfuse the oocytes with a buffer and measure the intracellular pH using a pH-sensitive electrode.
-
Apply a lactate pulse and measure the rate of intracellular acidification, which reflects MCT-mediated transport.
-
Perform these measurements in the presence of varying concentrations of Lonidamine to determine the inhibitory constant (K0.5).
Section 2: BIRB 796 (Doramapimod) - A Potent and Selective p38 MAP Kinase Inhibitor
BIRB 796, also known as Doramapimod, is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It belongs to the diaryl urea class of inhibitors and has been investigated for its anti-inflammatory properties.
Core Mechanism of Action
The primary mechanism of BIRB 796 is the allosteric inhibition of p38 MAPK. p38 MAPK is a key enzyme in the cellular response to stress and plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1.
Binding and Inhibition:
-
Allosteric Binding: Unlike many kinase inhibitors that compete with ATP at the active site, BIRB 796 binds to an allosteric pocket on the p38 enzyme.
-
Conformational Change: This binding stabilizes an inactive conformation of the kinase, preventing its activation. The binding requires a significant conformational change in the Asp-Phe-Gly (DFG) motif of the kinase, leading to slow association and dissociation rates.
-
High Affinity and Selectivity: BIRB 796 exhibits a very high affinity for p38 MAPK, with a dissociation constant (Kd) in the picomolar range. It shows high selectivity for p38α over other kinases, including JNK2.
Signaling Pathway of p38 MAPK Inhibition by BIRB 796
BIRB 796 intervenes at a critical point in the inflammatory signaling cascade.
Caption: Allosteric inhibition of the p38 MAPK pathway by BIRB 796.
Quantitative Data Summary
| Parameter | System | Value | Reference |
| p38α MAPK Binding (Kd) | - | 50-100 pM | |
| p38α MAPK Inhibition (IC50) | Cell-free assay | 38 nM | |
| p38β MAPK Inhibition (IC50) | Cell-free assay | 65 nM | |
| p38γ MAPK Inhibition (IC50) | Cell-free assay | 200 nM | |
| p38δ MAPK Inhibition (IC50) | Cell-free assay | 520 nM | |
| JNK2α2 Inhibition (IC50) | - | 98 nM | |
| c-Raf-1 Inhibition (IC50) | - | 1.4 µM | |
| LPS-induced TNFα Production Inhibition (IC50) | Human PBMCs | 21 nM | |
| LPS-induced TNFα Production Inhibition (IC50) | Human Whole Blood | 960 nM |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Cell-Free):
-
Recombinant human p38 MAPK is incubated in a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
A specific substrate for p38 (e.g., a peptide like EGR-1 or purified ATF2) and ATP (often radiolabeled [γ-³²P]ATP) are added.
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped (e.g., by adding phosphoric acid).
-
The phosphorylated substrate is separated from the free radiolabeled ATP (e.g., using phosphocellulose paper).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
To determine the IC50 of BIRB 796, the assay is performed with a range of inhibitor concentrations, and the percentage of inhibition is plotted against the log of the inhibitor concentration.
Cell-Based TNF-α Production Assay:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Pre-incubate the cells with various concentrations of BIRB 796 for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubate for an appropriate period (e.g., 4-6 hours).
-
Collect the cell supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the IC50 value from the dose-response curve of TNF-α inhibition.
Caption: High-level workflow for key experimental protocols.
References
Lnd 796 (Doramapimod/BIRB-796): A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lnd 796, more commonly known as Doramapimod or BIRB-796, is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). It belongs to the diaryl urea class of compounds and functions as an allosteric inhibitor, binding to a novel site on the p38 kinase. This unique mechanism of action confers high affinity and slow dissociation rates, resulting in prolonged inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition by Doramapimod has shown potential in the treatment of various inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Doramapimod, including detailed experimental protocols and a visual representation of its mechanism of action.
Chemical Structure and Physicochemical Properties
Doramapimod is a complex small molecule with the chemical formula C31H37N5O3. Its structure features a central pyrazole ring linked to a tert-butyl group and a p-tolyl group, and a urea moiety connecting to a naphthalene ring substituted with a morpholinoethoxy group.
| Property | Value | Source |
| IUPAC Name | 1-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | --INVALID-LINK-- |
| Synonyms | This compound, BIRB-796, Doramapimod | --INVALID-LINK-- |
| CAS Number | 285983-48-4 | --INVALID-LINK-- |
| Molecular Formula | C31H37N5O3 | --INVALID-LINK-- |
| Molecular Weight | 527.7 g/mol | --INVALID-LINK-- |
| Solubility | DMSO: ≥ 100 mg/mL | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
Doramapimod is a highly potent inhibitor of the p38 MAPK family, with varying selectivity for its isoforms. The primary target is p38α, a key mediator of the inflammatory response.
| Target | IC50/Kd | Source |
| p38α | IC50: 38 nM, Kd: 0.1 nM | --INVALID-LINK-- |
| p38β | IC50: 65 nM | --INVALID-LINK-- |
| p38γ | IC50: 200 nM | --INVALID-LINK-- |
| p38δ | IC50: 520 nM | --INVALID-LINK-- |
| B-Raf | IC50: 83 nM | --INVALID-LINK-- |
| JNK2α2 | IC50: 98 nM | --INVALID-LINK-- |
| c-Raf-1 | IC50: 1.4 µM | --INVALID-LINK-- |
The mechanism of action of Doramapimod is unique among kinase inhibitors. It binds to an allosteric site on the p38 kinase, which is only accessible in the DFG-out (Asp-Phe-Gly) conformation. This binding stabilizes an inactive conformation of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This allosteric inhibition leads to a slow binding rate and a very slow dissociation rate, resulting in sustained inhibition of the p38 MAPK pathway.
The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines. Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38 MAPK, Doramapimod effectively blocks this inflammatory cascade.
Caption: p38 MAPK signaling pathway and its inhibition by Doramapimod.
Experimental Protocols
p38α Kinase Activity Assay (LANCE TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of p38α and the inhibitory effect of Doramapimod.
Materials:
-
Recombinant active p38α MAPK (e.g., from MilliporeSigma)
-
ATF2-GST fusion protein substrate
-
Europium-labeled anti-phospho-ATF2 (Thr71) antibody
-
Allophycocyanin (APC)-labeled anti-GST antibody
-
Kinase Assay Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO
-
ATP
-
Doramapimod (this compound)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of Doramapimod in Kinase Assay Buffer.
-
Add 2 µL of the Doramapimod dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of p38α kinase (final concentration ~2-5 nM) in Kinase Assay Buffer to each well.
-
Pre-incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of ATF2-GST substrate (final concentration ~50 nM) and ATP (final concentration ~10 µM) in Kinase Assay Buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a detection mixture containing the Europium-labeled anti-phospho-ATF2 antibody and the APC-labeled anti-GST antibody in a TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm/615 nm) and determine the IC50 value for Doramapimod.
Caption: Workflow for the p38α Kinase Activity Assay.
Inhibition of TNF-α Production in THP-1 Cells
This protocol describes a cell-based assay to measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α production by Doramapimod in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Doramapimod (this compound)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate and differentiate into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Prepare serial dilutions of Doramapimod in cell culture medium.
-
Pre-treat the cells with the Doramapimod dilutions or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (final concentration 1 µg/mL) for 4-6 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for Doramapimod by plotting the percentage inhibition of TNF-α production against the log concentration of the compound.
Conclusion
This compound (Doramapimod/BIRB-796) is a well-characterized, potent, and selective allosteric inhibitor of p38 MAPK. Its unique mechanism of action and its ability to suppress the production of pro-inflammatory cytokines make it a valuable tool for research in inflammation and a potential therapeutic agent for a range of inflammatory disorders. The experimental protocols provided in this guide offer a starting point for researchers to investigate the biological effects of this compound in their own experimental systems. Further research into the clinical applications and long-term effects of Doramapimod is warranted.
In Vitro Characterization of BIRB 796 (Doramapimod): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of BIRB 796, also known as Doramapimod. BIRB 796 is a highly potent and selective, orally available, allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It belongs to the diaryl urea class of inhibitors and has demonstrated significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[1][2] This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for BIRB 796's binding affinity and inhibitory activity from various in vitro assays.
Table 1: Binding Affinity of BIRB 796 for p38 MAPK
| Target | Parameter | Value | Reference |
| p38α MAPK | Kd | 50-100 pM |
Table 2: In Vitro Inhibitory Activity of BIRB 796 against p38 MAPK Isoforms
| Target | IC50 | Reference |
| p38α | 38 nM | |
| p38β | 65 nM | |
| p38γ | 200 nM | |
| p38δ | 520 nM |
Table 3: In Vitro Kinase Selectivity of BIRB 796
| Target | IC50 | Reference |
| JNK2α2 | 98 nM | |
| c-Raf-1 | 1.4 µM |
Table 4: Inhibition of LPS-Induced TNF-α Production by BIRB 796
| Cell Type | IC50 | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 21 nM | |
| Human Whole Blood | 960 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BIRB 796 are provided below.
In Vitro p38 MAPK Enzymatic Assay
This assay determines the direct inhibitory effect of BIRB 796 on the enzymatic activity of purified p38 MAPK isoforms.
Materials:
-
Recombinant human p38 MAPK isoforms (α, β, γ, or δ)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
Substrate: Myelin Basic Protein (MBP) or ATF-2
-
[γ-33P]ATP or unlabeled ATP
-
BIRB 796 (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of BIRB 796 in DMSO and then dilute in kinase buffer.
-
Add the diluted BIRB 796 to the wells of a 96-well plate.
-
Add the p38 MAPK enzyme and substrate (MBP or ATF-2) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction. For radioactive assays, this can be done by adding phosphoric acid.
-
Transfer the reaction mixture to phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the signal using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the BIRB 796 concentration.
LPS-Induced TNF-α Production Assay in Human PBMCs
This cellular assay measures the potency of BIRB 796 in inhibiting the production of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
BIRB 796 (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 105 cells/well.
-
Prepare serial dilutions of BIRB 796 in the culture medium.
-
Pre-incubate the PBMCs with the diluted BIRB 796 for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the BIRB 796 concentration.
Visualizations
Signaling Pathway
BIRB 796 exerts its effect by inhibiting the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.
Caption: p38 MAPK signaling pathway and the point of inhibition by BIRB 796.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of BIRB 796.
Caption: General experimental workflow for the in vitro characterization of BIRB 796.
References
Unveiling Lnd 796: A Technical Guide to a Novel Aminosteroid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lnd 796, also known as LNF 209, is a synthetic aminosteroid derivative that has been investigated for its potential as a cardiotonic agent. Exhibiting a positive inotropic effect similar to that of digitalis glycosides, this compound's unique pharmacological profile also includes antimuscarinic properties. Initially developed by Evonik Industries AG, the compound's journey through preclinical research has provided valuable insights into its mechanism of action and potential therapeutic applications in cardiovascular diseases. Although its development status is currently listed as discontinued, the scientific data surrounding this compound remains a significant point of reference for the ongoing exploration of novel cardiac therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, presenting key data and experimental methodologies to support further research and development in the field.
Physicochemical Properties
This compound is chemically identified as a C14-aminosteroid. Its molecular structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C27H45NO7 |
| Synonyms | LND-796, Lnf-209 free base |
| Chemical Class | Aminosteroid |
Biological Activity and Mechanism of Action
This compound exerts its primary biological effects on the cardiovascular system, demonstrating a concentration-dependent positive inotropic effect on cardiac muscle.[1] This is accompanied by distinct electrophysiological changes. The core mechanism of action is believed to involve two key pathways:
-
Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides like digoxin and ouabain, this compound inhibits the Na+/K+-ATPase enzyme. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels and enhanced myocardial contractility.
-
Enhanced Ca2+ Entry: Evidence suggests that this compound also promotes an enhanced entry of calcium ions through the slow calcium channels in cardiomyocytes.[1]
A notable characteristic of this compound is its dual activity as a competitive antagonist at muscarinic M-cholinoceptors, a property not observed with ouabain.[1]
Signaling Pathway
The proposed mechanism of action for the inotropic effects of this compound is illustrated in the following signaling pathway diagram.
References
LND 796 (BIRB 796/Doramapimod): A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LND 796, more commonly known in scientific literature as BIRB 796 or Doramapimod, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document provides an in-depth technical overview of the target identification, validation, and mechanism of action of this compound, tailored for professionals in the field of drug discovery and development. The information presented is collated from publicly available scientific literature and presented in a structured format to facilitate understanding and further research.
Target Identification: p38 Mitogen-Activated Protein Kinase
The primary molecular target of this compound has been unequivocally identified as the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[1][2][3] Specifically, this compound demonstrates high affinity for the α and β isoforms of p38 MAPK.[1][4]
Mechanism of Action: Allosteric Inhibition
This compound is distinguished by its novel allosteric mechanism of inhibition. Unlike typical kinase inhibitors that compete with ATP for binding at the active site, this compound binds to a distinct, allosteric pocket on the p38 kinase. This binding event induces and stabilizes a conformational change in the kinase, specifically in the Asp-Phe-Gly (DFG) motif within the activation loop, rendering the enzyme incapable of binding ATP and thus catalytically inactive. This "DFG-out" conformation is a hallmark of this class of inhibitors.
This allosteric binding mechanism contributes to the high affinity and slow dissociation rate of this compound from its target. The requirement for a significant conformational change in the enzyme prior to binding results in slow association and dissociation kinetics.
Target Validation: Preclinical Evidence
The validation of p38 MAPK as the therapeutic target of this compound is supported by a wealth of preclinical data, spanning from in vitro biochemical assays to cellular and in vivo models of inflammation.
In Vitro Validation
2.1.1. Kinase Inhibition:
This compound potently inhibits the enzymatic activity of p38 MAPK isoforms in cell-free assays. The inhibitory concentrations (IC50) and binding affinity (Kd) are summarized in the table below.
| Parameter | Target | Value | Reference |
| IC50 | p38α | 38 nM | |
| IC50 | p38β | 65 nM | |
| IC50 | p38γ | 200 nM | |
| IC50 | p38δ | 520 nM | |
| Kd | p38α | 0.1 nM |
2.1.2. Selectivity Profile:
While being a potent p38 MAPK inhibitor, this compound has been profiled against a panel of other kinases to determine its selectivity. It exhibits significantly weaker inhibition of other kinases such as JNK2, c-RAF, Fyn, and Lck, and insignificant inhibition of ERK-1, SYK, and IKK2.
Cellular Validation
2.2.1. Inhibition of Pro-inflammatory Cytokine Production:
A key function of the p38 MAPK pathway is the regulation of pro-inflammatory cytokine production. This compound has been shown to effectively inhibit the release of tumor necrosis factor-alpha (TNF-α) in various cellular models, including lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line THP-1.
| Assay | Cell Line | Stimulant | IC50 | Reference |
| TNF-α Production | Human PBMCs | LPS | 21 nM | |
| TNF-α Production | THP-1 Cells | LPS | 18 nM |
2.2.2. Downstream Signaling:
The inhibitory effect of this compound on p38 MAPK activity leads to the suppression of downstream signaling events. A well-established substrate of p38 MAPK is the heat shock protein 27 (Hsp27). Treatment with this compound has been demonstrated to reduce the phosphorylation of Hsp27 in cellular assays, providing further evidence of target engagement.
In Vivo Validation
The anti-inflammatory efficacy of this compound has been confirmed in animal models. Oral administration of this compound has been shown to inhibit LPS-induced TNF-α production in mice. Furthermore, its therapeutic potential has been demonstrated in a mouse model of collagen-induced arthritis.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human p38 MAPKα is purified. A suitable substrate, such as myelin basic protein (MBP) or a specific peptide substrate, is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and this compound (or DMSO control) are incubated together in the assay buffer. The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped (e.g., by adding a stop solution or spotting onto a filter membrane). The incorporation of the radiolabeled phosphate into the substrate is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular TNF-α Production Assay (THP-1 Cells)
-
Cell Culture: Human THP-1 monocytic cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Cell Plating and Treatment: Cells are seeded into 96-well plates. The cells are pre-incubated with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate TNF-α production.
-
Incubation: The plates are incubated for a period of time (e.g., 4-6 hours) to allow for cytokine production and secretion.
-
TNF-α Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each this compound concentration, and the IC50 value is determined.
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of this compound as a p38 MAPK inhibitor.
References
Preliminary Toxicity Profile of the Emetic Agent PP796
Disclaimer: The initial request for information on "Lnd 796" yielded no relevant toxicological data. Extensive investigation suggests that this may have been a typographical error for "PP796," a well-documented emetic agent. The following report details the preliminary toxicity profile of PP796, also known by its developmental code ICI 63,197. These two compounds, this compound and PP796, are chemically distinct entities with different molecular structures and properties.
Chemical Name: 2-amino-4,5-dihydro-6-methyl-4-propyl-s-triazole-(1,5-a)pyrimidin-5-one
Executive Summary
PP796 is a centrally acting emetic agent developed to be included in formulations of the herbicide paraquat to induce vomiting upon accidental or intentional ingestion, thereby reducing paraquat's systemic toxicity. This document provides a summary of the preliminary non-clinical toxicity data for PP796, covering acute toxicity studies in various animal models. The primary pharmacological effect of PP796 is the induction of emesis, which is dose-dependent. The mechanism of this action is understood to be the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP).
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity findings for PP796 from preclinical studies.
Table 1: Acute Oral Toxicity of PP796 in Rats
| Dose (mg/kg) | Number of Animals (Male/Female) | Mortality | Clinical Signs | Outcome |
| 100 | 5/5 | 0/10 | Decreased activity, salivation, upward curvature of the spine, increased breathing rate, ptosis, stains around the mouth and nose. | All animals recovered by day 7. |
| 150 | 5/5 | 9/10 | Marked signs of toxicity. | Animals found dead or killed in extremis by day 2. Surviving animal recovered by day 10. |
| 200 | 5/5 | 8/10 | Marked signs of toxicity. | Animals found dead or killed in extremis by day 2. Surviving animals recovered by day 10. |
| LD50 Estimate | 100 - 150 mg/kg |
Table 2: Emetic Dose-Response of PP796 in Dogs
| Dose (mg/kg) | Number of Animals | Time to Vomiting | Clinical Signs | Outcome |
| 0.1 | Not Specified | No emesis | - | - |
| 0.5 | Not Specified | 8 - 26 min | Subdued behavior | Recovered by 6 hours. |
| 1.0 | Not Specified | Not Specified | Diarrhea, defecation of mucus | Recovered by 6 hours. |
| 3.0 | Not Specified | 4 - 6 min | Severe vomiting | Recovered by 6 hours. |
| 10.0 | Not Specified | < 5 min | Severe clinical effects | Recovered by 6 hours. |
| 20.0 | Not Specified | 1.5 - 6 min | Severe clinical effects | Recovered fully by 6 hours. |
Table 3: Acute Oral Toxicity of PP796 in Cynomolgus Monkeys
| Dose (mg/kg) | Number of Animals | Mortality | Time to Vomiting | Clinical Signs | Outcome |
| 30 | Not Specified | Not Specified | Rapid | Lethargy, sedation for 1 hour | Fully recovered over the following hours. |
| 100 | 10 | 4/10 | 4 - 43 min (in 9/10 animals) | Vomiting (2-3 times) | 6 animals survived. |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. The following summaries are based on the information that could be retrieved.
Acute Oral Toxicity in Rats
-
Objective: To determine the acute oral toxicity (LD50) of PP796 in rats.
-
Test System: Rats (strain not specified), groups of 5 male and 5 female animals.
-
Administration: Single oral doses of 100, 150, and 200 mg/kg body weight. The vehicle used for administration was not specified.
-
Observations: Clinical signs of toxicity were observed, including decreased activity, salivation, upward curvature of the spine, increased breathing rate, ptosis, and stains around the mouth and nose. The observation period for recovery was at least 10 days.
-
Endpoints: Mortality and clinical signs of toxicity.
Note: Specific details regarding the age, weight, and strain of the rats, as well as the vehicle for PP796 administration and the statistical method for LD50 estimation, were not available in the reviewed documents.
Emetic Dose-Response in Dogs
-
Objective: To investigate the emetic dose-response of PP796 in dogs.
-
Test System: Dogs (breed not specified).
-
Administration: Single oral gavage doses of PP796 at 0, 0.1, 0.5, 1.0, 3.0, 10.0, and 20.0 mg/kg. In some studies, PP796 was administered concurrently with paraquat.
-
Observations: The primary endpoint was the time to the first vomit. Clinical signs such as subdued behavior, diarrhea, and defecation of mucus were also recorded. The recovery period was noted to be within 6 hours.
-
Endpoints: Emesis (occurrence and latency), clinical signs of toxicity, and recovery.
Note: The number of animals per dose group and specific details of the dog breed and characteristics were not consistently reported.
Acute Oral Toxicity in Cynomolgus Monkeys
-
Objective: To assess the acute oral toxicity and emetic effect of PP796 in cynomolgus monkeys.
-
Test System: Cynomolgus monkeys (Macaca fascicularis).
-
Administration: Single oral gavage doses of PP796. Doses of 30 mg/kg and 100 mg/kg were reported in different studies.
-
Observations: Time to emesis, frequency of vomiting, and other clinical signs such as lethargy and sedation were recorded. The recovery period was also monitored.
-
Endpoints: Mortality, emesis (occurrence and latency), and clinical signs of toxicity.
Note: The number of animals per dose group was not specified for all studies.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for PP796-Induced Emesis
PP796 is reported to act as a phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which is believed to trigger the emetic reflex via a central mechanism.
Caption: Proposed signaling pathway of PP796-induced emesis.
General Workflow for an Acute Oral Toxicity Study
The following diagram illustrates a generalized workflow for conducting an acute oral toxicity study, based on the descriptions of the PP796 experiments.
An In-depth Technical Guide to the Solubility and Stability of Lnd 796
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available scientific literature lacks specific quantitative solubility and stability data for the compound Lnd 796. This guide provides a comprehensive framework for studying these properties based on established methodologies for analogous aminosteroidal and steroidal compounds. The experimental protocols and data tables presented herein are illustrative templates for guiding future research on this compound.
Introduction to this compound
This compound is an aminosteroidal derivative with the chemical name Androstane-17-carboxylic acid, 14-amino-3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-, methyl ester, (3beta,5beta,14beta,17beta)- and the molecular formula C27H45NO7[1]. It is recognized for its positive inotropic effects, similar to those of digitalis, and its action as a calcium channel blocker[2][3]. This compound has been shown to exhibit electrophysiological and inotropic effects on ventricular muscle[2][3]. Given its potential therapeutic applications, a thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for formulation development, preclinical studies, and ensuring therapeutic efficacy and safety.
Solubility Profile
The solubility of a drug substance is a critical determinant of its oral bioavailability and the feasibility of parenteral formulations. Steroidal compounds, including androstane derivatives, are often characterized by low aqueous solubility due to their lipophilic nature.
For poorly soluble compounds like this compound, several strategies can be employed to enhance their solubility:
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can significantly increase solubility. The amino group in this compound suggests that its solubility may be pH-dependent.
-
Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic drugs.
-
Cyclodextrins: Cyclodextrins are capable of forming inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its apparent water solubility. Beta-cyclodextrins and their derivatives are commonly used for this purpose with steroidal drugs.
-
Particle Size Reduction: Techniques such as micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate and potentially higher kinetic solubility.
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents: Purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 M NaOH, and relevant organic solvents or co-solvent mixtures.
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
The following table is a template for presenting the solubility data for this compound.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |
| 0.1 N HCl | 37 | Data to be determined | Data to be determined |
| 5% Ethanol in Water | 25 | Data to be determined | Data to be determined |
| 10% HP-β-CD in Water | 25 | Data to be determined | Data to be determined |
Stability Profile
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are conducted under various environmental conditions to assess how the quality of the drug substance changes over time.
-
Forced Degradation (Stress Testing): Exposing the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) helps to identify potential degradation pathways and validate the stability-indicating power of analytical methods.
-
Long-Term Stability: The drug substance is stored under recommended storage conditions for a specified period to establish the re-test period or shelf-life.
-
Accelerated Stability: The drug substance is stored under elevated stress conditions (e.g., higher temperature and humidity) to accelerate degradation and predict the long-term stability profile.
Objective: To evaluate the stability of this compound under various storage conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate containers for the drug substance
-
Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Place a known quantity of this compound into appropriate containers. For photostability, use a suitable transparent container.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for:
-
Appearance (physical changes)
-
Assay (potency) of this compound
-
Degradation products (impurities)
-
-
Data Evaluation: Evaluate any significant changes in the quality of the drug substance over time.
The following tables are templates for presenting the stability data for this compound.
Table 1: Accelerated Stability Data (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White Powder | 100.0 | 0.10 |
| 3 | No Change | Data | Data |
| 6 | No Change | Data | Data |
Table 2: Long-Term Stability Data (25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White Powder | 100.0 | 0.10 |
| 3 | No Change | Data | Data |
| 6 | No Change | Data | Data |
| 9 | No Change | Data | Data |
| 12 | No Change | Data | Data |
| 18 | No Change | Data | Data |
| 24 | No Change | Data | Data |
| 36 | No Change | Data | Data |
Visualizations
The positive inotropic effect of this compound is noted to be similar to digitalis, which typically involves the inhibition of Na+/K+-ATPase, leading to an increase in intracellular calcium. Its role as a calcium channel blocker adds another layer to its mechanism.
References
Early-Phase Research on Lnd 796 (Doramapimod): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lnd 796, also known as Doramapimod (BIRB 796), is a potent and selective, orally bioavailable, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides a comprehensive overview of the early-phase research on Doramapimod, focusing on its mechanism of action, preclinical pharmacology, and key experimental findings. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, oncology, and neurodegenerative diseases. This document summarizes critical quantitative data in structured tables, details essential experimental protocols, and visualizes key cellular pathways and workflows to facilitate a deeper understanding of this investigational compound.
Introduction
Doramapimod (this compound) is a diaryl urea compound that acts as an allosteric inhibitor of p38 MAPK, a key enzyme in cellular signaling pathways that respond to stress, inflammation, and other external stimuli. The p38 MAPK pathway is implicated in the pathogenesis of numerous diseases, including inflammatory disorders like rheumatoid arthritis and Crohn's disease, various cancers, and neurodegenerative conditions. By inhibiting p38 MAPK, Doramapimod has demonstrated potential therapeutic effects in a range of preclinical models. This guide synthesizes the foundational preclinical data that underpin the ongoing investigation of Doramapimod.
Mechanism of Action
Doramapimod distinguishes itself from many other kinase inhibitors through its unique allosteric mechanism of action. It binds to a site on the p38 MAPK enzyme that is distinct from the ATP-binding pocket. This binding induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing its phosphorylation by upstream kinases and its subsequent activation of downstream targets. This allosteric inhibition contributes to the high potency and selectivity of Doramapimod for p38 MAPK.
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by Doramapimod.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-phase research on Doramapimod.
Table 1: In Vitro Inhibitory Activity of Doramapimod
| Target | Assay Type | Value | Units | Reference |
| p38α MAPK | Cell-free | 38 | nM (IC50) | [1][2] |
| p38β MAPK | Cell-free | 65 | nM (IC50) | [1][2] |
| p38γ MAPK | Cell-free | 200 | nM (IC50) | [1] |
| p38δ MAPK | Cell-free | 520 | nM (IC50) | |
| p38α MAPK | THP-1 cells | 0.1 | nM (Kd) | |
| B-Raf | Cell-free | 83 | nM (IC50) |
Table 2: In Vivo Efficacy of Doramapimod
| Animal Model | Endpoint | Treatment | Result | Reference |
| LPS-stimulated mouse | TNF-α synthesis | 10 mg/kg, oral | 65% inhibition | |
| Collagen-induced arthritis (B10.RIII mice) | Arthritis severity | 30 mg/kg/day, oral | 63% inhibition | |
| Glioblastoma xenograft (nude mice) | Tumor growth | 10 mg/kg, p.o., every 3 days | 1.93% inhibition rate (as single agent) | |
| LPS-induced endotoxemia (horse) | Heart Rate | IV infusion | Significantly lower vs. placebo | |
| LPS-induced endotoxemia (horse) | Rectal Temperature | IV infusion | Significantly lower vs. placebo | |
| LPS-induced endotoxemia (horse) | TNF-α & IL-1β | IV infusion | Significantly lower vs. placebo |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-phase research of Doramapimod.
In Vitro Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Doramapimod against p38 MAPK isoforms.
-
Methodology:
-
Recombinant human p38 MAPK isoforms (α, β, γ, δ) are used.
-
The kinase reaction is initiated by adding ATP to a reaction mixture containing the respective p38 isoform, a substrate peptide (e.g., myelin basic protein), and varying concentrations of Doramapimod.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using a radioisotope assay (32P-ATP) or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
-
Objective: To assess the cytotoxic effect of Doramapimod on glioblastoma cells.
-
Methodology:
-
Human glioblastoma cell lines (e.g., U87 and U251) are seeded in 96-well plates.
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of Doramapimod (e.g., 0, 2, 4, 8, 16, 32, and 64 μM).
-
Cells are incubated for 24 or 48 hours.
-
Cell viability is determined using a Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.
-
Absorbance is read at 450 nm using a microplate reader.
-
-
Objective: To evaluate the effect of Doramapimod on the migration of glioblastoma cells.
-
Methodology:
-
U87 and U251 cells are grown to a confluent monolayer in 6-well plates.
-
A sterile pipette tip is used to create a linear "wound" or scratch in the monolayer.
-
The detached cells are washed away with phosphate-buffered saline (PBS).
-
The cells are then incubated with fresh medium containing different concentrations of Doramapimod (e.g., 0, 8, 16, and 32 μM).
-
Images of the wound are captured at 0 and 24 hours.
-
The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software.
-
-
Objective: To assess the effect of Doramapimod on the invasive potential of glioblastoma cells.
-
Methodology:
-
Transwell inserts with an 8-μm pore size are coated with Matrigel.
-
Glioblastoma cells (e.g., 6 x 104 cells) are seeded in the upper chamber in a serum-free medium containing various concentrations of Doramapimod.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have invaded through the Matrigel and the membrane to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
In Vivo Models
-
Objective: To evaluate the in vivo anti-inflammatory activity of Doramapimod.
-
Methodology:
-
Male BALB/c mice are used.
-
Doramapimod is administered orally at a dose of 10 mg/kg.
-
After a specified time (e.g., 1 hour), mice are challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Blood samples are collected at a predetermined time point after the LPS challenge (e.g., 90 minutes).
-
Plasma levels of TNF-α are measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Objective: To assess the antitumor efficacy of Doramapimod in an in vivo setting.
-
Methodology:
-
Athymic nude mice (BALB/c-nu/nu) are used.
-
Human glioblastoma cells (e.g., U87) are implanted subcutaneously into the flanks of the mice.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Doramapimod is administered orally at a dose of 10 mg/kg every 3 days.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Visualizations
Experimental Workflow: In Vitro Invasion Assay
Logical Relationship: Doramapimod's Therapeutic Potential
Conclusion
The early-phase research on this compound (Doramapimod) has established it as a potent and selective allosteric inhibitor of p38 MAPK with promising preclinical activity. The data summarized in this guide highlight its potential in treating a variety of diseases driven by inflammation and aberrant p38 MAPK signaling. The detailed experimental protocols and visualizations provided herein are intended to serve as a valuable resource for the scientific community to further explore the therapeutic utility of this compound. Further research, including comprehensive pharmacokinetic and toxicology studies, as well as well-designed clinical trials, will be crucial to fully elucidate the clinical potential of Doramapimod.
References
Disclaimer: Information regarding the specific compound "Lnd 796" (also known as "Lnf-209 free base") is not available in the public scientific literature. This guide provides a comprehensive overview of its structural class—aminosteroid glycosides—and related analogs, such as cardiac glycosides. The information presented herein is based on established knowledge of these related compounds and should be considered as a proxy for the potential properties and methods of study for this compound.
Introduction to Aminosteroid Glycosides
This compound belongs to the class of aminosteroid glycosides. This structural motif, characterized by a steroid core, a glycosidically linked sugar moiety, and one or more amino groups, is shared by a range of biologically active molecules. The most prominent related class of compounds is the cardiac glycosides, which are well-known for their effects on cardiac muscle.
The core structure of this compound, an androstane-17-carboxylic acid derivative with a 14-amino group and a 3-glycosyloxy substituent, suggests potential interactions with biological targets similar to those of cardiac glycosides, such as the Na+/K+-ATPase pump. Variations in the steroid backbone, the sugar moiety, and the nature and position of the amino group can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.
This guide will explore the synthesis, potential mechanisms of action, and biological evaluation of compounds structurally related to this compound, providing researchers and drug development professionals with a foundational understanding of this compound class.
Synthesis of Related Compounds
The synthesis of aminosteroid glycosides is a multi-step process that involves the modification of a steroid scaffold, introduction of an amino group, and glycosylation.
General Synthetic Strategy
A plausible synthetic route to this compound-related compounds involves:
-
Preparation of the Aglycone: Starting from a readily available steroid, such as an androstane derivative, the required functional groups (e.g., a hydroxyl group at C3 for glycosylation and a precursor for the C14 amino group) are introduced.
-
Glycosylation: The hydroxylated steroid is then coupled with a protected sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) to form the glycosidic bond.
-
Introduction of the Amino Group: The amino functionality can be introduced at various stages of the synthesis, for example, by reduction of an oxime or azide.
-
Deprotection and Final Modification: Finally, any protecting groups on the steroid and sugar moieties are removed to yield the target compound.
Illustrative Experimental Protocol: Synthesis of a Glycosylated Androstane Derivative
The following is a representative protocol for the glycosylation of a steroid alcohol, a key step in the synthesis of compounds like this compound.
Reaction: Glycosylation of a 3β-hydroxyandrostane with a protected rhamnopyranosyl donor.
Materials:
-
3β-Hydroxy-5α-androstan-17-one
-
2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3β-hydroxy-5α-androstan-17-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide (1.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add silver trifluoromethanesulfonate (2.0 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and silver salts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected glycosylated androstane.
-
Subsequent deprotection of the acetyl groups (e.g., using sodium methoxide in methanol) would yield the final glycoside.
Biological Activity and Mechanism of Action
The biological activity of aminosteroid glycosides is often attributed to their interaction with the Na+/K+-ATPase, an integral membrane protein responsible for maintaining sodium and potassium ion gradients across the cell membrane.
Inhibition of Na+/K+-ATPase
Cardiac glycosides are potent inhibitors of the Na+/K+-ATPase. By binding to the extracellular domain of the α-subunit of the pump, they lock it in a phosphorylated conformation, preventing the transport of ions. This inhibition leads to an increase in intracellular sodium concentration.
Downstream Signaling Pathways
The rise in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration. In cardiac myocytes, this results in enhanced contractility (a positive inotropic effect).
Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold. Binding of cardiac glycosides can trigger various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and apoptosis. The specific signaling outcomes can be cell-type dependent.
Quantitative Data
While specific quantitative data for this compound is unavailable, the following tables present representative data for related cardiac glycoside analogs, illustrating how such information would be structured.
Table 1: In Vitro Activity of Representative Cardiac Glycoside Analogs
| Compound | Target | Assay | IC50 (nM) |
| Digoxin | Na+/K+-ATPase (α1β1) | ATPase Inhibition | 25 |
| Ouabain | Na+/K+-ATPase (α1β1) | ATPase Inhibition | 30 |
| Analog A | Na+/K+-ATPase (α2β1) | ATPase Inhibition | 15 |
| Analog B | Na+/K+-ATPase (α3β1) | ATPase Inhibition | 50 |
Table 2: Pharmacokinetic Properties of Representative Aminosteroids
| Compound | Route | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) |
| Pancuronium | IV | 2.2 | 0.25 | 0.08 |
| Rocuronium | IV | 1.7 | 0.25 | 0.2 |
| Vecuronium | IV | 1.3 | 0.27 | 0.2 |
Experimental Protocols for Biological Evaluation
In Vitro Assay: Na+/K+-ATPase Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound on Na+/K+-ATPase.
Principle:
The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Test compound stock solution (e.g., in DMSO)
-
Ouabain solution (positive control)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator (37 °C)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme to the desired concentration in cold Tris-HCl buffer.
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of various concentrations of the test compound (or vehicle control)
-
10 µL of diluted enzyme solution
-
-
Pre-incubation: Mix gently and pre-incubate at 37 °C for 10 minutes.
-
Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.
-
Incubation: Incubate at 37 °C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Malachite Green reagent.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Measurement: Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
Calculation: Calculate the percent inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
In Vivo Model: Murine Model of Heart Failure
Animal models are crucial for evaluating the therapeutic potential of cardiotonic compounds in a physiological context.
Model:
Transverse Aortic Constriction (TAC) in mice is a widely used model to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure.
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision in the upper sternum to expose the aortic arch.
-
Pass a suture (e.g., 7-0 silk) under the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a blunted 27-gauge needle.
-
Remove the needle to create a defined constriction of the aorta.
-
Close the chest and suture the skin incision.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.
-
Disease Progression: Cardiac hypertrophy develops over the first few weeks, followed by a decline in cardiac function, characteristic of heart failure.
-
Drug Administration: Administer the test compound (e.g., via oral gavage, intraperitoneal injection, or osmotic minipump) at various time points after the TAC surgery.
-
Evaluation of Cardiac Function:
-
Echocardiography: Serially measure left ventricular dimensions, wall thickness, and ejection fraction to assess cardiac function non-invasively.
-
Hemodynamic Measurements: At the end of the study, perform terminal hemodynamic measurements using a pressure-volume catheter to obtain detailed information on cardiac pressures and volumes.
-
-
Histological and Molecular Analysis: Harvest the heart tissue for histological analysis (e.g., to measure fibrosis) and molecular analysis (e.g., to assess gene and protein expression changes).
Structure-Activity Relationships (SAR)
The biological activity of cardiac glycosides and their analogs is highly dependent on their chemical structure. Key SAR observations include:
-
Steroid Core: The cis-trans-cis fusion of the A/B, B/C, and C/D rings of the steroid nucleus is generally important for high affinity binding to Na+/K+-ATPase.
-
C14 Hydroxyl Group: The presence of a hydroxyl group at the C14 position is a common feature of active cardiac glycosides.
-
C17 Lactone Ring: The unsaturated lactone ring at the C17 position is crucial for activity. Modifications to this ring can significantly alter potency.
-
C3 Sugar Moiety: The nature and number of sugar units at the C3 position influence the pharmacokinetic properties (e.g., solubility, absorption, and half-life) and can also affect potency.
-
Amino Group Substitution: The introduction of an amino group, as in this compound, can modulate the compound's polarity, basicity, and potential for additional interactions with the target protein, thereby influencing its pharmacological profile.
Conclusion
While specific data on this compound is not publicly available, its structural classification as an aminosteroid glycoside places it within a well-studied class of compounds with significant biological activities. By leveraging the extensive knowledge of related cardiac glycoside analogs, this guide provides a framework for understanding the potential synthesis, mechanism of action, and biological evaluation of this compound and similar molecules. Further research into this specific compound is necessary to elucidate its precise pharmacological profile and therapeutic potential. The methodologies and concepts outlined here offer a robust starting point for such investigations.
Methodological & Application
Application Notes and Protocols for the Use of Lnd 796 (Doramapimod/BIRB 796) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Lnd 796, also known as Doramapimod or BIRB 796, in preclinical animal models of inflammation. This compound is a potent and selective, allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2][3] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, making it a key target for therapeutic intervention in inflammatory diseases.[4]
Mechanism of Action
This compound is a diaryl urea compound that binds to an allosteric site of p38 MAPK, inducing a conformational change that prevents the binding of ATP.[4] This mechanism confers high selectivity and potency to the inhibitor. The p38 MAPK cascade is a three-tiered signaling module activated by cellular stresses and inflammatory cytokines. Upstream mitogen-activated protein kinase kinases (MKKs), primarily MKK3 and MKK6, dually phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other protein kinases (such as MAPKAPK-2) and transcription factors (like ATF-2 and CREB), leading to the transcriptional and translational regulation of inflammatory mediators.
p38 MAPK Signaling Pathway
References
Lnd 796 dosage and administration guidelines
Application Notes and Protocols for NT-0796
A Brain-Penetrant NLRP3 Inflammasome Inhibitor
Introduction
The compound "Lnd 796" as specified in the query does not correspond to a known investigational drug in publicly available literature. It is possible that this is a typographical error or a misnomer for other similarly named compounds. This document provides detailed application notes and protocols for NT-0796 , a brain-penetrant NLRP3 inflammasome inhibitor currently in clinical development. For clarity, another compound, BIRB 796 (Doramapimod), a p38 MAPK inhibitor, was also identified during the initial search but is a distinct molecule with a different mechanism of action. These notes are intended for researchers, scientists, and drug development professionals.
NT-0796 is an orally active prodrug that is metabolized to its active form, NDT-19795, which selectively inhibits the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases, including neurodegenerative conditions and metabolic disorders.[1][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for NT-0796 from preclinical and clinical studies.
Table 1: In Vitro Potency of NT-0796 and its Active Metabolite
| Compound | Assay | Cell Type | Parameter | Value |
| NT-0796 | IL-1β release inhibition | Human PBMC | IC50 | 0.32 nM[4] |
| NDT-19795 | NLRP3 protein binding | - | KD | 0.45 µM |
Table 2: Preclinical Dosage and Administration of NT-0796
| Animal Model | Condition | Route of Administration | Dosage | Frequency |
| Murine | Diet-Induced Obesity | Oral (po) | 100 mg/kg | Three times a day (tid) |
Table 3: Clinical Dosage and Administration of NT-0796
| Study Phase | Patient Population | Route of Administration | Dosage | Duration |
| Phase 1 | Healthy Volunteers | Oral | Single ascending doses from 1 to 300 mg | Single dose |
| Phase 1b/2a | Parkinson's Disease | Oral | 150 mg | Every 12 hours |
| Phase 1b/2a | Obese subjects with cardiovascular risk | Oral | Not specified | 28 days |
| Phase 2 (RESOLVE-1) | Obesity with/without type 2 diabetes | Oral | Not specified | 24 weeks (planned) |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-1β Release in Human PBMCs
Objective: To determine the in vitro potency of NT-0796 in inhibiting NLRP3 inflammasome activation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Preparation: Prepare a stock solution of NT-0796 in DMSO. Serially dilute the stock solution to obtain a range of working concentrations.
-
Assay Procedure:
-
Seed the PBMCs in a 96-well plate.
-
Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Treat the cells with varying concentrations of NT-0796 for a specified pre-incubation period.
-
Induce NLRP3 inflammasome activation using an appropriate stimulus, such as ATP or nigericin.
-
Incubate for the required duration to allow for IL-1β processing and release.
-
-
Quantification of IL-1β: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit.
-
Data Analysis: Plot the IL-1β concentration against the NT-0796 concentration and calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Evaluation in a Murine Model of Diet-Induced Obesity
Objective: To assess the in vivo efficacy of NT-0796 in a preclinical model of obesity and metabolic dysfunction.
Methodology:
-
Animal Model: Use a murine model of diet-induced obesity (DIO) by feeding mice a high-fat diet for a specified duration to induce weight gain and metabolic abnormalities.
-
Compound Formulation: Formulate NT-0796 for oral administration. A potential formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and water.
-
Dosing Regimen: Administer NT-0796 orally to the DIO mice at a dosage of 100 mg/kg, three times a day. Include a vehicle-treated control group.
-
Monitoring and Endpoints:
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the study, collect blood samples to measure plasma levels of inflammatory and metabolic biomarkers such as leptin, sVCAM-1, and PCSK9.
-
Harvest tissues, such as the hypothalamus, for analysis of markers of inflammation, like glial fibrillary acidic protein (GFAP) expression.
-
-
Data Analysis: Compare the changes in body weight, food intake, and biomarker levels between the NT-0796 treated group and the vehicle control group using appropriate statistical tests.
Visualizations
Signaling Pathway of NT-0796 Action
Caption: Mechanism of action of NT-0796.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo evaluation of NT-0796.
References
Application Notes and Protocols for Western Blot Analysis
Topic: Lnd 796 for Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The initial search for a compound specifically named "this compound" for use in Western blot analysis did not yield information on a molecule with this designation in publicly available scientific literature or databases. The search results provided general protocols for Western blotting and information on unrelated compounds. It is possible that "this compound" is an internal designation, a new or emerging compound not yet widely documented, or a potential typographical error.
This document, therefore, provides a comprehensive guide to performing Western blot analysis, drawing on established and widely accepted protocols. The methodologies described herein are applicable to the analysis of protein expression and signaling pathways and can be adapted for a specific compound of interest once its target and mechanism of action are identified.
Section 1: Introduction to Western Blotting
Western blotting is a fundamental technique in molecular biology and biochemistry used to detect specific proteins in a complex mixture, such as a cell or tissue lysate.[1][2] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then visualizing the target protein using specific antibodies.[2] Quantitative Western blotting allows for the measurement of relative changes in protein expression levels between different samples.[3]
Section 2: General Experimental Workflow
A typical Western blot experiment consists of several key steps, from sample preparation to data analysis.
Experimental Workflow for Western Blot Analysis
Caption: A generalized workflow for a Western blot experiment.
Section 3: Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing a Western blot analysis.
Sample Preparation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
For adherent cells, scrape the cells. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate on ice to ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) assay. This is crucial for ensuring equal loading of protein in each lane of the gel.
-
-
Sample Denaturation:
-
Mix the desired amount of protein (typically 10-50 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis (SDS-PAGE):
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate proteins based on their molecular weight.
-
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer.
-
Assemble the transfer "sandwich" with the gel, a PVDF or nitrocellulose membrane, and filter papers.
-
Transfer the proteins from the gel to the membrane using either a wet or semi-dry transfer system.
-
Immunodetection
-
Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in the blocking solution at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP) or fluorophore-conjugated secondary antibody that is specific for the primary antibody's host species. This is typically done for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing steps to remove unbound secondary antibody.
-
Detection and Data Analysis
-
Signal Detection:
-
For chemiluminescent detection, incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
For fluorescent detection, use an appropriate imaging system to detect the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Capture the image of the blot using a digital imager or X-ray film.
-
Perform densitometry analysis to quantify the intensity of the protein bands.
-
Normalize the target protein signal to a loading control (e.g., a housekeeping protein like GAPDH or β-actin, or total protein stain) to account for variations in sample loading and transfer.
-
Section 4: Quantitative Data Presentation
For quantitative analysis, it is essential to determine the linear range of detection for both the target protein and the loading control. The data should be presented in a clear and organized manner, typically in a table format, to allow for easy comparison between different experimental conditions.
Table 1: Example of Quantitative Western Blot Data Summary
| Sample Group | Target Protein (Relative Density) | Loading Control (Relative Density) | Normalized Target Protein Expression (Target/Control) | Fold Change (vs. Control) |
| Control 1 | 1.20 | 1.15 | 1.04 | 1.00 |
| Control 2 | 1.15 | 1.10 | 1.05 | 1.01 |
| Control 3 | 1.25 | 1.20 | 1.04 | 1.00 |
| Treatment 1 | 2.40 | 1.18 | 2.03 | 1.95 |
| Treatment 2 | 2.55 | 1.22 | 2.09 | 2.01 |
| Treatment 3 | 2.48 | 1.19 | 2.08 | 2.00 |
Section 5: Signaling Pathway Analysis
To understand the effect of a compound like "this compound," it is crucial to identify the signaling pathway it modulates. For instance, many drugs target key pathways involved in cell proliferation, survival, or inflammation, such as the MAPK/ERK or NF-κB pathways. Western blotting can be used to measure changes in the phosphorylation status or total protein levels of key components within these pathways.
Illustrative Signaling Pathway: MAPK/ERK Pathway
References
Application of Lnd 796 in Fluorescence Microscopy: Information Not Available
Initial research indicates that "Lnd 796," also identified by its chemical name methyl (3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate, is a known chemical entity. However, a comprehensive search of publicly available scientific literature and databases has yielded no information regarding its application in fluorescence microscopy.
There is currently no data on the photophysical properties of this compound, such as its excitation and emission spectra, quantum yield, or fluorescence lifetime. Furthermore, no studies have been found that describe its use as a fluorescent probe for cellular imaging or any other fluorescence-based biological application.
The core requirements of the request—detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams—cannot be fulfilled without this fundamental information. The creation of such detailed documentation necessitates experimental data that is not present in the current body of scientific literature.
For researchers, scientists, and drug development professionals interested in the application of novel fluorescent probes, the following general workflow and considerations are provided as a template. Should data for this compound or another fluorescent probe become available, this structure can be populated with the specific details.
Template: Application Notes and Protocols for a Novel Fluorescent Probe
I. Introduction
-
Probe Name: [Insert Probe Name]
-
Chemical Structure: [Insert Chemical Structure]
-
Mechanism of Action/Target: [Describe the probe's target and how its fluorescence is modulated]
-
Key Features: [e.g., cell permeability, photostability, spectral properties]
-
Applications: [e.g., imaging of specific organelles, detection of specific ions or molecules]
II. Photophysical Properties
A summary of the key spectral and photophysical characteristics of the fluorescent probe.
| Property | Value |
| Excitation Maximum (nm) | [Insert λex] |
| Emission Maximum (nm) | [Insert λem] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | [Insert ε] |
| Quantum Yield (Φ) | [Insert Φ] |
| Fluorescence Lifetime (τ, ns) | [Insert τ] |
| Recommended Filter Sets | [Insert] |
III. Experimental Protocols
A. General Handling and Storage
-
Storage: [e.g., -20°C, protected from light]
-
Solvent for Stock Solution: [e.g., DMSO, DMF]
-
Working Concentration: [Provide a typical range, e.g., 1-10 µM]
B. Cell Culture and Staining Protocol
-
Cell Seeding: Plate cells on a suitable imaging dish or slide and allow them to adhere overnight.
-
Probe Preparation: Prepare a working solution of the probe in a serum-free medium or appropriate buffer.
-
Cell Staining: Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Add the probe working solution to the cells.
-
Incubation: Incubate the cells for a specified time (e.g., 15-60 minutes) at 37°C.
-
Washing: Remove the probe solution and wash the cells with PBS to remove any unbound probe.
-
Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.
C. Fluorescence Microscopy Imaging
-
Microscope: [e.g., Confocal, Widefield, TIRF]
-
Objective: [e.g., 60x oil immersion]
-
Excitation Source: [e.g., 488 nm laser line]
-
Emission Filter: [e.g., 500-550 nm bandpass filter]
-
Image Acquisition Settings: [Provide guidance on laser power, exposure time, etc. to minimize phototoxicity and photobleaching]
IV. Data Analysis and Interpretation
-
Image Processing: [Describe any necessary image processing steps, such as background subtraction or deconvolution]
-
Quantitative Analysis: [Detail methods for quantifying fluorescence intensity, colocalization, or other relevant metrics]
V. Logical Workflow Diagram
The following diagram illustrates a general workflow for utilizing a novel fluorescent probe in a cell-based imaging experiment.
Should information regarding the fluorescence properties and biological applications of this compound become available in the future, a detailed and specific set of application notes and protocols can be developed. Researchers are encouraged to consult primary research articles and manufacturer's data sheets for the most accurate and up-to-date information on any fluorescent probe.
Application Notes and Protocols for In Vivo Evaluation of LND-796
For Researchers, Scientists, and Drug Development Professionals
Introduction
LND-796 is an aminosteroidal derivative that has demonstrated positive inotropic effects, positioning it as a potential therapeutic agent for congestive heart failure. Its mechanism of action is primarily attributed to the inhibition of Na+/K+-ATPase and the enhancement of calcium entry through slow calcium channels in cardiomyocytes. These actions lead to an increase in intracellular calcium concentration, thereby augmenting myocardial contractility.
These application notes provide a comprehensive overview of the experimental design for the in vivo evaluation of LND-796, including detailed protocols for assessing its efficacy and safety in relevant animal models. The information is intended to guide researchers in designing robust preclinical studies.
Signaling Pathway of LND-796
The proposed signaling pathway for LND-796's inotropic effect is initiated by its interaction with the Na+/K+-ATPase pump on the cardiomyocyte membrane.
In Vivo Experimental Design
A comprehensive in vivo study of LND-796 should be designed to assess its efficacy, pharmacokinetics, and safety in a relevant animal model of heart failure.
Animal Model Selection
Canine models of heart failure are well-established and share physiological similarities with human cardiovascular disease.[1][2][3] Models such as pacing-induced heart failure or coronary microembolization-induced heart failure are suitable for evaluating the therapeutic potential of LND-796.[2][3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study of LND-796.
Detailed Experimental Protocols
Induction of Pacing-Induced Heart Failure in a Canine Model
This protocol is adapted from established methods for creating a reproducible model of congestive heart failure.
-
Animal Preparation: Acclimatize healthy adult mongrel dogs of either sex for at least one week.
-
Surgical Implantation of Pacemaker:
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
Under sterile conditions, perform a left lateral thoracotomy.
-
Suture a pacing lead to the epicardial surface of the left ventricular free wall.
-
Tunnel the lead subcutaneously to the back of the neck and connect it to a programmable pacemaker implanted in a subcutaneous pocket.
-
Allow a recovery period of at least one week.
-
-
Pacing Protocol:
-
Initiate rapid ventricular pacing at a rate of 240 beats per minute.
-
Continue pacing for 3-4 weeks to induce signs of congestive heart failure.
-
Confirm the development of heart failure through echocardiography (e.g., reduced ejection fraction) and measurement of elevated filling pressures.
-
Hemodynamic and Cardiac Function Assessment
-
Instrumentation: Under anesthesia, surgically implant catheters for measuring left ventricular pressure, aortic pressure, and cardiac output (e.g., using an electromagnetic flow probe around the ascending aorta).
-
Measurements: Record the following parameters at baseline and at specified time points during the treatment period:
-
Heart Rate (HR)
-
Mean Arterial Pressure (MAP)
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Maximal rate of rise of left ventricular pressure (LV dP/dtmax)
-
Cardiac Output (CO)
-
Systemic Vascular Resistance (SVR)
-
-
Echocardiography: Perform serial transthoracic echocardiography to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of an in vivo study of LND-796.
Table 1: Hemodynamic Parameters in a Canine Model of Heart Failure
| Parameter | Vehicle (n=8) | LND-796 (Low Dose) (n=8) | LND-796 (High Dose) (n=8) |
| Heart Rate (bpm) | 135 ± 10 | 130 ± 8 | 125 ± 9 |
| Mean Arterial Pressure (mmHg) | 85 ± 5 | 88 ± 6 | 92 ± 7 |
| LVEDP (mmHg) | 25 ± 3 | 20 ± 2 | 16 ± 2** |
| LV dP/dtmax (mmHg/s) | 1500 ± 200 | 2000 ± 250 | 2500 ± 300 |
| Cardiac Output (L/min) | 2.0 ± 0.3 | 2.5 ± 0.4* | 3.0 ± 0.5 |
| *p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle |
Table 2: Echocardiographic Parameters in a Canine Model of Heart Failure
| Parameter | Vehicle (n=8) | LND-796 (Low Dose) (n=8) | LND-796 (High Dose) (n=8) |
| LVEF (%) | 25 ± 4 | 32 ± 5 | 40 ± 6** |
| Fractional Shortening (%) | 12 ± 2 | 16 ± 3 | 20 ± 3 |
| LV End-Diastolic Diameter (cm) | 6.5 ± 0.5 | 6.2 ± 0.4 | 5.9 ± 0.5 |
| LV End-Systolic Diameter (cm) | 5.7 ± 0.4 | 5.2 ± 0.3 | 4.7 ± 0.4 |
| *p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle |
Safety and Toxicology Assessment
A crucial component of the in vivo evaluation is the assessment of the safety profile of LND-796.
Protocol for Safety Assessment
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in behavior, appetite, and general health.
-
Electrocardiography (ECG): Record ECGs regularly to detect any pro-arrhythmic effects, a known risk for cardiotonic agents.
-
Clinical Pathology: Collect blood samples at baseline and throughout the study for hematology and serum chemistry analysis to assess organ function (liver, kidney).
-
Histopathology: At the end of the study, perform a comprehensive necropsy and collect major organs for histopathological examination to identify any treatment-related tissue damage.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions. The protocols provided are generalized and should be adapted and optimized based on institutional guidelines and specific research objectives. Due to the limited availability of public data on LND-796, this document is based on the known mechanism of action and standard practices for evaluating similar cardiotonic agents.
References
Application Notes and Protocols for Lnd 796 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lnd 796
This compound is an aminosteroidal derivative that exhibits positive inotropic effects, making it a compound of interest for cardiovascular research, particularly in the context of congestive heart failure.[1][2] Its mechanism of action is primarily attributed to two distinct activities: the inhibition of the Na+/K+-ATPase pump and the enhancement of calcium entry via calcium channels.[1][2] This dual mechanism, similar to that of digitalis glycosides, leads to an increase in intracellular calcium concentration, thereby enhancing myocardial contractility.[1] The development of high-throughput screening (HTS) assays for compounds like this compound is crucial for identifying novel modulators of these important drug targets and for further characterizing the pharmacological profile of this compound and its analogs.
Mechanism of Action Signaling Pathway
The proposed signaling pathway for this compound involves the modulation of two key cellular components: the Na+/K+-ATPase pump and voltage-gated calcium channels. Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger (NCX), resulting in higher intracellular calcium levels. Concurrently, this compound can directly or indirectly enhance calcium influx through calcium channels, further contributing to the elevated intracellular calcium concentration and subsequent physiological effects.
High-Throughput Screening Protocols
Given the dual mechanism of action of this compound, two distinct HTS assays are proposed to identify and characterize modulators of its primary targets: a biochemical assay for Na+/K+-ATPase inhibition and a cell-based assay for calcium channel modulation.
Protocol 1: High-Throughput Screening for Na+/K+-ATPase Inhibitors
This protocol describes a colorimetric HTS assay to identify inhibitors of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Experimental Workflow
References
LND 796 (Doramapimod/BIRB 796): Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, precise preparation and storage of investigational compounds are paramount to ensure experimental reproducibility and the integrity of results. This document provides detailed application notes and protocols for LND 796, also known as Doramapimod or BIRB 796, a potent and selective p38 MAPK inhibitor.
Introduction
This compound (Doramapimod/BIRB 796) is a cell-permeable, small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] It binds to a unique allosteric site on the p38 kinase, leading to a slow-binding but high-affinity inhibition. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation, regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Due to its role in inflammatory processes, this compound is a valuable tool for research in areas such as immunology, oncology, and neurobiology.
Physicochemical Properties and Solubility
Proper solubilization is critical for the use of this compound in in vitro and in vivo experiments. The compound is hydrophobic and practically insoluble in water. Therefore, organic solvents are required to prepare stock solutions.
Table 1: Solubility of this compound (Doramapimod/BIRB 796)
| Solvent | Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥100 mg/mL (189.52 mM) | May require sonication to fully dissolve. Use fresh, moisture-free DMSO. |
| Ethanol | ~30-50 mg/mL | May require sonication. |
| Dimethylformamide (DMF) | ~25 mg/mL | - |
Note: The solubility of this compound may vary slightly between different suppliers and batches. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Solution Preparation Protocols
3.1. Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Doramapimod/BIRB 796) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 5.28 mg of this compound (Molecular Weight: 527.66 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 5.28 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Once the solution is clear, it is ready for use or storage.
3.2. Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol for preparing a 10 µM working solution:
-
Perform a serial dilution of the 10 mM stock solution.
-
For a final concentration of 10 µM in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
Mix thoroughly by gentle pipetting or vortexing before adding to the cells.
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is essential to maintain its activity.
Table 2: Storage and Stability of this compound (Doramapimod/BIRB 796)
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | ≥ 4 years | Store under desiccating conditions. |
| DMSO Stock Solution | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Ethanol Stock Solution | -20°C | Up to 2 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Workflow and Signaling Pathway
5.1. General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for studying the effects of this compound on cultured cells.
References
Application Notes and Protocols for the Use of BIRB 796 (Doramapimod) in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BIRB 796 (also known as Doramapimod), a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in primary cell culture systems. The provided protocols and data are intended to facilitate research into inflammatory processes and drug development.
Introduction
BIRB 796 is a highly specific, orally active inhibitor of p38 MAPK, with a high affinity for all p38 isoforms (α, β, γ, and δ).[1][2][3] It functions by binding to an allosteric site on the kinase, which induces a conformational change that prevents ATP binding, thereby inhibiting kinase activity.[3][4] This mechanism of action leads to the suppression of pro-inflammatory cytokine production, making BIRB 796 a valuable tool for studying inflammatory signaling pathways and a potential therapeutic agent for inflammatory diseases.
Mechanism of Action
The primary molecular target of BIRB 796 is p38 MAPK, a key enzyme in the intracellular signaling cascade that responds to extracellular stimuli such as stress and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates downstream targets, leading to the activation of transcription factors that regulate the expression of various genes, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8. By inhibiting p38 MAPK, BIRB 796 effectively blocks this cascade, leading to a reduction in the production of these inflammatory mediators. While BIRB 796 is highly selective for p38 MAPK, at higher concentrations, it can also inhibit c-Jun N-terminal kinase 2 (JNK2).
Data Presentation
The following tables summarize the inhibitory activity of BIRB 796 on p38 MAPK isoforms and its effect on TNF-α production in primary human cells.
Table 1: Inhibitory Concentration (IC50) of BIRB 796 on p38 MAPK Isoforms
| p38 MAPK Isoform | IC50 (nM) |
| p38α | 38 |
| p38β | 65 |
| p38γ | 200 |
| p38δ | 520 |
Data sourced from MedChemExpress and Selleck Chemicals.
Table 2: Inhibitory Effect of BIRB 796 on LPS-Induced TNF-α Production in Human Primary Cells
| Primary Cell Type | IC50 (nM) |
| Peripheral Blood Mononuclear Cells (PBMCs) | 21 |
| Whole Blood | 960 |
Data sourced from Tocris Bioscience.
Signaling Pathway
The diagram below illustrates the signaling pathway affected by BIRB 796. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors (TLRs), leading to a signaling cascade that activates p38 MAPK. Activated p38 MAPK, in turn, promotes the translation of messenger RNA (mRNA) for pro-inflammatory cytokines. BIRB 796 inhibits the phosphorylation and activation of p38 MAPK, thereby blocking the downstream production of these cytokines.
Caption: p38 MAPK signaling pathway and the inhibitory action of BIRB 796.
Experimental Protocols
The following are detailed protocols for the use of BIRB 796 in primary cell lines.
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Heparinized blood collection tubes
Procedure:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells using a hemocytometer and assess viability using trypan blue exclusion.
-
Seed the cells in culture plates at the desired density.
Protocol 2: Treatment of Primary Cells with BIRB 796 and Inflammatory Stimulus
Materials:
-
Primary cells in culture (e.g., PBMCs)
-
BIRB 796 stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium
Procedure:
-
Prepare a working stock solution of BIRB 796 in cell culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Pre-treat the cultured primary cells with various concentrations of BIRB 796 for 1-2 hours in a humidified incubator at 37°C and 5% CO2.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest BIRB 796 concentration).
-
After the pre-treatment period, add the inflammatory stimulus (e.g., LPS at a final concentration of 10-100 ng/mL) to the cell cultures.
-
Incubate the cells for the desired time period (e.g., 4-24 hours) depending on the endpoint being measured.
Protocol 3: Measurement of Cytokine Production by ELISA
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., human TNF-α)
-
Cell culture supernatants from treated and control cells
-
Microplate reader
Procedure:
-
After the treatment period, centrifuge the cell culture plates at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve.
Protocol 4: Assessment of Cell Viability using MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate with treated cells
-
Microplate reader
Procedure:
-
After the desired treatment period with BIRB 796, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of BIRB 796 on primary cells.
Caption: General experimental workflow for investigating BIRB 796 in primary cells.
Conclusion
BIRB 796 is a powerful research tool for investigating inflammatory responses in primary cell models. Its high potency and selectivity for p38 MAPK allow for the targeted study of this critical signaling pathway. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of p38 MAPK in various physiological and pathological processes. Careful adherence to these protocols and consideration of the cell-type-specific effects of BIRB 796 will contribute to the generation of robust and reproducible data.
References
Troubleshooting & Optimization
Lnd 796 (Doramapimod/BIRB 796) Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lnd 796, also known as Doramapimod or BIRB 796. This compound is a potent, orally active, and allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms.[1][2][3] Proper experimental design and execution are critical for obtaining reliable and interpretable results. This guide addresses common issues encountered during in vitro and cell-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of p38 MAPK.[3] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents the kinase from binding to ATP.[4] This unique mechanism results in a very slow dissociation rate and high affinity for p38 MAPK.
Q2: What are the primary applications of this compound in a research setting?
A2: this compound is primarily used to investigate the role of the p38 MAPK signaling pathway in various cellular processes. Due to its anti-inflammatory properties, it is often used in studies related to inflammation, cytokine production (e.g., TNF-α and IL-6), cell proliferation, apoptosis, and invasion.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid powder desiccated at 4°C or the DMSO solution at -20°C.
Q4: Does this compound have any known off-target effects?
A4: While generally selective for p38 MAPK, this compound has been reported to inhibit B-Raf and JNK2 at higher concentrations. It is crucial to consider these potential off-target effects when interpreting experimental data, especially when using high concentrations of the inhibitor.
Troubleshooting Guides
Western Blot Analysis of p-p38
Problem: Weak or no signal for phosphorylated p38 (p-p38) after this compound treatment.
-
Possible Cause 1: Suboptimal antibody concentration or incubation time.
-
Solution: Titrate the primary antibody to determine the optimal concentration. Increase the incubation time, for example, to overnight at 4°C.
-
-
Possible Cause 2: Ineffective activation of the p38 pathway.
-
Solution: Ensure that your experimental model (e.g., cell line) is stimulated with an appropriate agonist (e.g., LPS, UV radiation, anisomycin) to induce p38 phosphorylation before inhibitor treatment. Include a positive control (stimulated cells without this compound) to verify pathway activation.
-
-
Possible Cause 3: Issues with protein transfer or membrane blocking.
-
Solution: Verify efficient protein transfer by staining the membrane with Ponceau S after transfer. When detecting phosphorylated proteins, use a blocking buffer such as 5% BSA in TBST, as milk contains phosphoproteins that can increase background noise.
-
Problem: High background on the Western blot membrane.
-
Possible Cause 1: Insufficient washing.
-
Solution: Increase the number and duration of washes with TBST buffer after primary and secondary antibody incubations.
-
-
Possible Cause 2: Secondary antibody cross-reactivity or concentration too high.
-
Solution: Run a control lane with only the secondary antibody to check for non-specific binding. Titrate the secondary antibody to the lowest effective concentration.
-
-
Possible Cause 3: Contaminated buffers.
-
Solution: Prepare fresh buffers, especially the wash buffer (TBST), and filter if necessary.
-
Cell Viability Assays (e.g., MTT Assay)
Problem: Inconsistent or highly variable results between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into each well. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or media.
-
-
Possible Cause 2: this compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment media for any precipitate. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with your cells.
-
Problem: No dose-dependent effect on cell viability observed.
-
Possible Cause 1: The concentration range of this compound is not appropriate for the cell line.
-
Solution: Perform a broad-range dose-response experiment (e.g., 0.01 µM to 100 µM) to identify the effective concentration range for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The effects of this compound on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
In Vitro Kinase Assays
Problem: High background signal in the no-enzyme control wells.
-
Possible Cause 1: Contaminated reagents.
-
Solution: Use fresh, high-quality ATP and substrate. Ensure all buffers are properly prepared and filtered.
-
-
Possible Cause 2: Non-enzymatic phosphorylation.
-
Solution: This is less common but can occur. Ensure the assay buffer composition and pH are optimal for the kinase reaction.
-
Problem: Low signal-to-background ratio.
-
Possible Cause 1: Inactive enzyme or substrate.
-
Solution: Verify the activity of the recombinant p38 MAPK and the integrity of the substrate (e.g., ATF2).
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Optimize the concentrations of the enzyme, substrate, and ATP. Also, optimize the reaction time and temperature.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound (Doramapimod/BIRB 796) against various kinases.
| Target | Assay Type | IC50/Kd Value | Reference(s) |
| p38α MAPK | Cell-free assay | 38 nM (IC50) | |
| p38β MAPK | Cell-free assay | 65 nM (IC50) | |
| p38γ MAPK | Cell-free assay | 200 nM (IC50) | |
| p38δ MAPK | Cell-free assay | 520 nM (IC50) | |
| p38α MAPK | THP-1 cells | 0.1 nM (Kd) | |
| B-Raf | Cell-free assay | 83 nM (IC50) | |
| JNK2 | Cell-free assay | 98 nM (IC50) | |
| c-Raf-1 | Cell-free assay | 1.4 µM (IC50) | |
| Abl | Cell-free assay | 14.6 µM (IC50) |
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 MAPK
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. The next day, pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 1 µg/mL LPS for 30 minutes) to induce phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C, following the manufacturer's recommended dilution. Also, probe a separate membrane or strip and re-probe the same membrane for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: In Vitro p38α Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase assay buffer, the substrate (e.g., 1 µg recombinant ATF2), and the desired concentrations of this compound or vehicle control.
-
Enzyme Addition: Add recombinant active p38α kinase to the reaction mixture. Pre-incubate for 10-20 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP (final concentration of 100 µM).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analysis: Analyze the phosphorylation of ATF2 by Western blotting using an antibody specific for phospho-ATF2 (Thr71).
Protocol 3: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Dilution and Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on a shaker to ensure complete dissolution. Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
References
Technical Support Center: Optimizing Lnd 796 Concentration for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of two commonly referenced inhibitors that may be misidentified as "Lnd 796": BIRB-796 (Doramapimod) , a p38 MAPK inhibitor, and Lonidamine (LND) , an anti-cancer agent targeting cellular energy metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the correct identity of "this compound"?
The term "this compound" is likely a typographical error and may refer to one of two distinct compounds:
-
BIRB-796 (also known as Doramapimod): A potent and selective allosteric inhibitor of p38 MAP kinase.[1][2]
-
Lonidamine (LND): An anti-cancer drug that disrupts energy metabolism in tumor cells by inhibiting several key enzymes, including mitochondrial hexokinase.[3]
It is crucial to verify the correct chemical identity of your compound before proceeding with any experiment.
Q2: How should I prepare stock solutions for these inhibitors?
For BIRB-796 (Doramapimod): BIRB-796 is soluble in organic solvents like DMSO.[4] A common approach is to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
For Lonidamine (LND): Lonidamine is soluble in DMSO, ethanol, and dimethylformamide (DMF). Its solubility is approximately 20 mg/mL in DMSO and 1.7 mg/mL in ethanol. For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve Lonidamine in DMF and then dilute it with the aqueous buffer of choice. Stock solutions can be stored at -20°C.
Q3: What are the typical working concentrations for these inhibitors in cell-based assays?
The optimal concentration will vary depending on the cell type, assay type, and experimental goals.
For BIRB-796 (Doramapimod):
-
Inhibition of p38 MAPK signaling: Nanomolar concentrations are often effective. For example, the IC50 for inhibiting LPS-induced TNFα production in human PBMCs is 21 nM.
-
Cell viability/proliferation assays: Micromolar concentrations may be required. In studies with glioblastoma cells, concentrations ranging from 2 to 64 µM have been used.
For Lonidamine (LND):
-
Inhibition of cellular energy metabolism: Micromolar concentrations are typically used. For instance, 150 µM Lonidamine has been shown to cause a 40% drop in glutathione (GSH) levels in DB-1 tumor cells. In other studies, concentrations ranging from 100 to 200 µM have been used to inhibit cancer cell invasion.
Troubleshooting Guides
Issue 1: Suboptimal or No Inhibitor Effect
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Identity | Verify the chemical identity and purity of your compound using analytical methods if possible. |
| Inhibitor Degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by storing in aliquots. Protect from light if the compound is light-sensitive. |
| Low Cell Permeability | For BIRB-796, which is generally cell-permeable, ensure the final DMSO concentration is sufficient for solubility without being toxic. For Lonidamine, which has poorer solubility, ensure proper solubilization first in an organic solvent. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range of concentrations based on literature values. |
| Resistant Cell Line | Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using a different cell line or a combination of inhibitors. |
| Incorrect Assay Conditions | Ensure that the assay incubation time is sufficient for the inhibitor to exert its effect. Verify that other assay components are not interfering with the inhibitor. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (solvent without the inhibitor) to assess solvent toxicity. |
| Inhibitor Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor. For mechanistic studies, use concentrations below the cytotoxic level. |
| Non-specific Binding | Ensure proper washing steps in your assay protocol to remove unbound inhibitor. |
Quantitative Data Summary
BIRB-796 (Doramapimod) Concentration Data
| Assay Type | Cell Line/System | Concentration Range | IC50/EC50 | Reference |
| p38α MAPK Inhibition (cell-free) | - | - | 38 nM | |
| p38β MAPK Inhibition (cell-free) | - | - | 65 nM | |
| p38γ MAPK Inhibition (cell-free) | - | - | 200 nM | |
| p38δ MAPK Inhibition (cell-free) | - | - | 520 nM | |
| TNFα Production Inhibition | Human PBMCs | - | 21 nM | |
| Cell Viability (CCK-8) | U87 & U251 Glioblastoma | 0 - 64 µM | - | |
| Apoptosis Enhancement (with Dexamethasone) | MM.1S | 400 nM | - |
Lonidamine (LND) Concentration Data
| Assay Type | Cell Line/System | Concentration Range | Effect | Reference |
| GSH Level Reduction | DB-1 Melanoma | 150 µM | 40% drop in GSH | |
| Cell Proliferation Inhibition | H2030BrM3 & A549 Lung Cancer | 100 - 200 µM | Inhibition of proliferation | |
| Cell Invasion Inhibition | H2030BrM3 & A549 Lung Cancer | 100 - 200 µM | Inhibition of invasion | |
| ROS Generation | H2030BrM3 Lung Cancer | 200 µM | Increased ROS | |
| Cytotoxicity (CCK-8) | MDA-MB-231 Breast Cancer | 40 µg/mL | Apoptosis induction |
Experimental Protocols
Protocol 1: General Dose-Response Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the inhibitor (BIRB-796 or Lonidamine) in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO or other solvent).
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Inhibition (p-p38 MAPK for BIRB-796)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of BIRB-796 or vehicle control for a specified time. Include a positive control (e.g., stimulation with a known p38 MAPK activator like anisomycin or UV radiation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total p38 MAPK and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK and loading control signals to determine the extent of inhibition.
Visualizations
Caption: p38 MAPK signaling pathway with the inhibitory action of BIRB-796.
Caption: Key targets of Lonidamine in cancer cell energy metabolism.
Caption: A logical workflow for troubleshooting suboptimal assay results.
References
Technical Support Center: BIRB 796 (Doramapimod)
This technical support center is designed for researchers, scientists, and drug development professionals using the p38 MAPK inhibitor, BIRB 796 (Doramapimod). This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is BIRB 796 and what is its primary mechanism of action?
A1: BIRB 796, also known as Doramapimod, is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions as a Type II inhibitor, binding to an allosteric site on the p38 kinase, which is a site distinct from the ATP-binding pocket.[3][4] This binding stabilizes the kinase in an inactive "DFG-out" conformation, which prevents the conformational change required for kinase activity.[1] This allosteric mechanism results in a slow dissociation rate and high affinity for the target.
Q2: Which isoforms of p38 MAPK does BIRB 796 inhibit?
A2: BIRB 796 is a pan-inhibitor of p38 MAPK, meaning it inhibits all four isoforms (α, β, γ, and δ), albeit with varying potencies.
Q3: What are the known primary off-target effects of BIRB 796?
A3: While BIRB 796 is highly selective for p38 MAPK, it has been shown to inhibit other kinases at higher concentrations. The most commonly cited off-targets are c-Raf-1, B-Raf, and JNK2α2. It is crucial to consider these off-target activities when interpreting experimental results, especially when using BIRB 796 at micromolar concentrations.
Q4: My experiment with BIRB 796 is showing high cellular toxicity or an unexpected phenotype. What could be the cause?
A4: Unexpected cellular toxicity or phenotypes can arise from several factors. Firstly, off-target effects are a primary concern with any kinase inhibitor. Inhibition of kinases essential for normal cell function can lead to adverse effects. Secondly, the concentration of the solvent (e.g., DMSO) used to dissolve BIRB 796 might be too high, causing solvent-specific toxicity. Finally, the concentration of BIRB 796 itself may be too high for your specific cell line. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental system.
Q5: I am not observing the expected inhibition of downstream p38 MAPK signaling. What are some potential reasons?
A5: If you are not seeing the expected downstream effects, first verify that the p38 MAPK pathway is activated in your experimental model under your specific stimulation conditions. This can be confirmed by assessing the phosphorylation status of p38 itself (at Thr180/Tyr182) via Western blot. If the pathway is active, the lack of an effect from BIRB 796 could be due to insufficient inhibitor concentration or incubation time. A dose-response and time-course experiment is recommended to optimize these parameters. It is also possible that the specific downstream target you are measuring is regulated by multiple signaling pathways, and p38 MAPK inhibition alone is not sufficient to produce a significant change.
Data Presentation: Inhibitor Selectivity Profile
The following tables summarize the inhibitory activity of BIRB 796 against its intended p38 MAPK targets and known off-target kinases.
Table 1: On-Target Activity of BIRB 796 against p38 MAPK Isoforms
| Target Isoform | IC50 (nM) | Reference(s) |
| p38α | 38 | |
| p38β | 65 | |
| p38γ | 200 | |
| p38δ | 520 |
Table 2: Off-Target Activity of BIRB 796
| Off-Target Kinase | IC50 | Reference(s) |
| JNK2α2 | 98 nM | |
| B-Raf | 83 nM | |
| c-Raf-1 | 1.4 µM |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) | Reference(s) |
| High background in in vitro kinase assay | 1. Contaminated reagents (ATP, substrate).2. Autophosphorylation of the substrate. | 1. Use fresh, high-quality reagents.2. Subtract the background signal from a no-enzyme control from all measurements. | |
| Inconsistent results between experiments | 1. Degradation of BIRB 796 in media or during storage.2. Variability in cell passage number or health. | 1. Prepare fresh stock solutions of BIRB 796 regularly and store them appropriately.2. Use cells within a consistent passage number range and ensure high viability before starting experiments. | |
| Unexpected increase in a signaling pathway | Compensatory signaling pathway activation. | Inhibition of p38 MAPK can sometimes lead to the upregulation of other pathways. Use pathway analysis tools or probe other relevant pathways with specific inhibitors to investigate this possibility. | |
| BIRB 796 fails to inhibit TNF-α production in whole blood assays | The inhibitor may be binding to plasma proteins. | The IC50 for BIRB 796 in whole blood is significantly higher than in isolated PBMCs, suggesting plasma protein binding. Increase the concentration of BIRB 796 for whole blood experiments. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for p38 MAPK Inhibition
Objective: To determine the direct inhibitory effect of BIRB 796 on the enzymatic activity of a purified p38 isoform.
Materials:
-
Recombinant human p38 MAPK (e.g., p38α)
-
p38 MAPK substrate (e.g., ATF-2)
-
BIRB 796
-
[γ-³³P]ATP
-
Kinase assay buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of BIRB 796 in the kinase assay buffer.
-
Reaction Setup: In a microplate, combine the recombinant p38 kinase, the ATF-2 substrate, and the diluted BIRB 796 or vehicle control.
-
Initiate Reaction: Add [γ-³³P]ATP to each well to start the phosphorylation reaction. Incubate at 30°C for a predetermined time within the linear range of the assay.
-
Stop Reaction and Capture Substrate: Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each BIRB 796 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Inhibition of TNF-α Production
Objective: To assess the potency of BIRB 796 in a cellular context by measuring the inhibition of TNF-α production in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated human PBMCs
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS)
-
BIRB 796
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate the isolated PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells per well in complete RPMI medium.
-
Inhibitor Treatment: Prepare serial dilutions of BIRB 796 in the culture medium and pre-incubate the cells with the inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Add LPS to the wells (final concentration typically 1 µg/mL) to stimulate the production of TNF-α.
-
Incubation: Incubate the plates overnight (18-24 hours) to allow for cytokine production.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition at each BIRB 796 concentration relative to the LPS-stimulated control and determine the IC50 value.
Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition by BIRB 796.
Caption: General experimental workflow for evaluating BIRB 796 in a cellular assay.
Caption: Troubleshooting logic for unexpected results with BIRB 796.
References
Technical Support Center: Optimizing SG-796 Solubility for Experimental Success
Welcome to the technical support center for SG-796. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of SG-796, with a primary focus on improving its solubility. As a steroidal glycoside, SG-796 possesses a complex structure that can lead to difficulties in achieving and maintaining solubility in aqueous solutions, which is critical for reliable and reproducible experimental results.
This guide provides frequently asked questions (FAQs), detailed troubleshooting protocols, and quantitative data to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is SG-796 and why is its solubility a concern?
A1: SG-796 is a steroidal glycoside, a class of naturally derived or synthetic compounds characterized by a steroid core linked to a sugar moiety. This amphipathic nature—a hydrophobic steroid backbone and a hydrophilic sugar group—can lead to low aqueous solubility. Inadequate dissolution can result in inaccurate compound concentrations, precipitation in cell culture media, and unreliable data in biological assays.
Q2: What are the recommended starting solvents for SG-796?
A2: Based on the general properties of steroidal glycosides, it is recommended to start with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution.[1][2] Subsequent dilutions into aqueous buffers or cell culture media should be done cautiously to avoid precipitation.
Q3: My SG-796 precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "salting out." To mitigate this, you can try several strategies:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of SG-796 in your assay.
-
Increase the solvent concentration: A slightly higher percentage of the organic solvent (e.g., DMSO) in the final solution may help, but be mindful of solvent toxicity in cell-based assays.[1]
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility better than a single solvent.
-
Employ solubilizing agents: Excipients like cyclodextrins can encapsulate the hydrophobic steroid portion, increasing aqueous solubility.[3]
Q4: Are there any analytical techniques to confirm the solubility of SG-796 in my final experimental solution?
A4: Yes, it is good practice to verify the solubility under your specific experimental conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of SG-796 that remains in solution after dilution and any necessary incubation or filtration steps. Visual inspection for turbidity or precipitates is a simpler, though less quantitative, first step.
Troubleshooting Guide: Enhancing SG-796 Solubility
This guide provides structured approaches to address common solubility challenges with SG-796.
Issue 1: Difficulty Dissolving SG-796 Powder to Create a Stock Solution
-
Observation: The SG-796 powder does not fully dissolve in the chosen solvent, or a suspension is formed.
-
Troubleshooting Workflow:
Caption: Workflow for dissolving SG-796 powder.
Issue 2: Precipitation of SG-796 Upon Dilution into Aqueous Media
-
Observation: The solution becomes cloudy, or a visible precipitate forms when the SG-796 stock is added to a buffer or cell culture medium.
-
Troubleshooting Workflow:
Caption: Strategies to prevent SG-796 precipitation.
Quantitative Solubility Data
The following table summarizes the approximate solubility of SG-796 in various solvents and conditions. This data is intended as a guideline; empirical testing in your specific experimental setup is recommended.
| Solvent/System | Temperature (°C) | Maximum Solubility (Approx.) | Notes |
| Water | 25 | < 0.1 mg/mL | Practically insoluble. |
| Ethanol (100%) | 25 | ~10 mg/mL | |
| DMSO (100%) | 25 | > 50 mg/mL | Recommended for primary stock solutions.[2] |
| Ethanol:Water (1:1) | 25 | ~1 mg/mL | Co-solvent system can improve solubility over water alone. |
| DMSO:Water (1:9) | 25 | ~0.5 mg/mL | Dependent on the rate of addition and mixing. |
| PBS (pH 7.4) | 25 | < 0.1 mg/mL | |
| Cell Culture Media + 10% FBS | 37 | Variable | Serum proteins may aid in solubilization, but precipitation can still occur. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM SG-796 Stock Solution in DMSO
Materials:
-
SG-796 (Molecular Weight: ~496 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
-
0.22 µm syringe filter (PTFE or other solvent-compatible membrane)
Procedure:
-
Weigh out 4.96 mg of SG-796 powder and place it into a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes until the powder is completely dissolved.
-
If dissolution is slow, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. A brief sonication (1-5 minutes) can also be applied.
-
Once fully dissolved, sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile amber vial.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for preparing a more water-soluble formulation of SG-796 for in vitro or in vivo studies where organic solvents are undesirable.
Materials:
-
SG-796
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Slowly add the SG-796 powder to the stirring HP-β-CD solution. A molar ratio of 1:1 to 1:5 (SG-796:HP-β-CD) is a good starting point.
-
Allow the mixture to stir at room temperature for 12-24 hours, protected from light.
-
After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the soluble SG-796/HP-β-CD complex.
-
Determine the concentration of SG-796 in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Sterile-filter the final solution if required for the application.
Hypothetical Signaling Pathway for SG-796
Steroidal glycosides can interact with various cellular signaling pathways. Below is a hypothetical pathway illustrating how SG-796 might induce apoptosis in a cancer cell line by activating a pro-apoptotic signaling cascade.
Caption: Hypothetical apoptotic signaling pathway induced by SG-796.
References
Technical Support Center: Lnd 796 Stability in Long-Term Studies
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Lnd 796 in long-term studies. The following information is intended to help troubleshoot common problems and answer frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several factors, including temperature, light exposure, humidity, and the presence of oxidative agents. It is crucial to store the compound under recommended conditions to minimize degradation.
Q2: How can I detect degradation of this compound in my samples?
A2: Degradation of this compound can be detected by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method to separate and quantify the parent compound and its degradation products. Mass spectrometry (MS) can be used to identify the structure of these degradation products.
Q3: What are the common degradation pathways for compounds similar to this compound?
A3: For many pharmaceutical compounds, common degradation pathways include hydrolysis, oxidation, and photolysis. Understanding the chemical structure of this compound can help predict its likely degradation pathways. For instance, molecules with ester or amide functional groups are often susceptible to hydrolysis, while those with electron-rich moieties can be prone to oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term studies involving this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity Over Time | Chemical degradation of this compound. | 1. Verify storage conditions (temperature, light, humidity). 2. Perform analytical testing (e.g., HPLC) to assess the purity of the stored compound. 3. If degradation is confirmed, obtain a fresh batch of the compound for future experiments. |
| Appearance of Unexpected Peaks in Analytical Readouts (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Characterize the degradation products using techniques like mass spectrometry to understand the degradation pathway. 2. Review the experimental protocol to identify potential stressors (e.g., pH, temperature, exposure to light) that could be causing degradation. 3. Implement a forced degradation study to systematically investigate the compound's stability under various stress conditions. |
| Inconsistent Results Between Experimental Replicates | Inconsistent sample handling or storage leading to variable degradation. | 1. Standardize sample preparation and handling procedures to minimize variability. 2. Ensure all aliquots are stored under identical and optimal conditions. 3. Prepare fresh working solutions for each experiment from a properly stored stock. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for identifying the potential degradation products and pathways of this compound.[1] This information is crucial for developing stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for investigating this compound stability.
Caption: Workflow for a forced degradation study of this compound.
Logical Relationship of Stability Assessment
The diagram below outlines the logical steps from observing instability to implementing a solution.
Caption: Troubleshooting logic for this compound stability issues.
References
Technical Support Center: BIRB 796 (Doramapimod)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIRB 796 (Doramapimod), a potent and selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is BIRB 796 and what is its primary mechanism of action?
A1: BIRB 796, also known as Doramapimod, is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It belongs to the diaryl urea class of inhibitors and functions by binding to an allosteric site on p38 MAPK, which indirectly prevents the binding of ATP.[4][5] This unique mechanism leads to a high-affinity interaction and potent inhibition of the kinase. The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1, making BIRB 796 a subject of investigation for inflammatory diseases.
Q2: What are the different isoforms of p38 MAPK that BIRB 796 inhibits?
A2: BIRB 796 is a pan-inhibitor of the p38 MAPK isoforms, meaning it can inhibit all four known isoforms (α, β, γ, and δ). Its inhibitory activity is most potent against p38α and p38β, followed by p38γ and p38δ.
Q3: What are the common research applications for BIRB 796?
A3: BIRB 796 is primarily used in research to investigate the role of the p38 MAPK signaling pathway in various cellular processes and diseases. Common applications include studying inflammation, cancer cell proliferation and invasion, cell cycle regulation, and cytokine production. For instance, it has been shown to inhibit the proliferation of glioblastoma cells by inducing G1 cell cycle arrest.
Q4: How should BIRB 796 be stored?
A4: BIRB 796 should be stored as a crystalline solid at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of TNF-α production | Suboptimal concentration: The effective concentration of BIRB 796 can vary between cell types and experimental conditions. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and stimulus (e.g., LPS). IC50 values have been reported to be 21 nM in human PBMCs and 960 nM in whole blood for LPS-induced TNFα production. |
| Compound degradation: Improper storage or handling may lead to the degradation of BIRB 796. | Ensure the compound is stored at -20°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Variability in cell-based assays: Cell passage number, density, and health can all impact experimental outcomes. | Use cells with a consistent and low passage number. Ensure uniform cell seeding density and monitor cell viability throughout the experiment. | |
| Unexpected off-target effects | Inhibition of other kinases: While highly selective for p38 MAPK, at higher concentrations, BIRB 796 may inhibit other kinases such as JNK2 and c-Raf-1. | Use the lowest effective concentration of BIRB 796 as determined by your dose-response experiments. Consider using additional, structurally different p38 MAPK inhibitors as controls to confirm that the observed effects are specific to p38 inhibition. |
| Variability in in vivo studies | Geographic center effects: A clinical trial in Crohn's disease noted significant geographic variations in both placebo and active treatment groups, suggesting that patient population and local standard of care can be major sources of variability. | In preclinical animal studies, standardize as many environmental and procedural factors as possible. This includes animal strain, age, sex, housing conditions, and handling procedures. Ensure proper randomization and blinding to minimize bias. |
| Vehicle effects: The vehicle used to dissolve and administer BIRB 796 could have its own biological effects. | Always include a vehicle-only control group in your experimental design to account for any effects of the solvent. | |
| Difficulty reproducing published results | Differences in experimental protocols: Minor variations in protocols, such as stimulation time, reagent sources, or detection methods, can lead to different outcomes. | Carefully review and adhere to the detailed methodologies of the cited experiments. If possible, obtain the exact reagents and cell lines used in the original study. |
| Intrinsic biological variability: Biological systems exhibit inherent variability. | Implement rigorous experimental controls, including positive and negative controls, and ensure adequate sample sizes and biological replicates to account for this variability. |
Data Presentation
BIRB 796 Dosing in a Phase II Clinical Trial for Crohn's Disease
The following table summarizes the oral dosing regimens used in a randomized, double-blind, placebo-controlled trial of BIRB 796 in patients with moderate to severe Crohn's disease.
| Treatment Group | Dosage | Frequency | Duration |
| Placebo | N/A | Twice Daily | 8 weeks |
| BIRB 796 - Dose 1 | 10 mg | Twice Daily | 8 weeks |
| BIRB 796 - Dose 2 | 20 mg | Twice Daily | 8 weeks |
| BIRB 796 - Dose 3 | 30 mg | Twice Daily | 8 weeks |
| BIRB 796 - Dose 4 | 60 mg | Twice Daily | 8 weeks |
Note: The trial did not demonstrate clinical efficacy for BIRB 796 in Crohn's disease at these doses.
In Vitro IC50 Values for BIRB 796
| Target | IC50 |
| p38α | 38 nM |
| p38β | 65 nM |
| p38γ | 200 nM |
| p38δ | 520 nM |
| B-Raf | 83 nM |
**
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for determining the inhibitory effect of BIRB 796 on p38 MAPK activity.
-
Enzyme and Substrate Preparation:
-
Use recombinant human p38 MAPK (isoform of interest).
-
Prepare a suitable substrate, such as ATF-2 or Myelin Basic Protein (MBP), in an appropriate kinase assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of BIRB 796 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a microplate, combine the p38 MAPK enzyme, the substrate, and the various concentrations of BIRB 796 or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Phospho-specific antibodies in an ELISA or Western blot format.
-
Radiolabeled ATP ([γ-³²P]ATP) followed by autoradiography.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of BIRB 796 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
General Protocol for Cell-Based Proliferation Assay (CCK-8)
This protocol outlines a general method to assess the anti-proliferative effects of BIRB 796 on a cancer cell line (e.g., U251 or U87 glioblastoma cells).
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment with BIRB 796:
-
Prepare a series of dilutions of BIRB 796 in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of BIRB 796 (e.g., 0, 2, 4, 8, 16, 32, 64 µM). Include a vehicle-only control.
-
Incubate the plate for the desired time points (e.g., 24, 48 hours).
-
-
Cell Viability Measurement:
-
Add Cell Counting Kit-8 (CCK-8) reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the concentration of BIRB 796 to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of BIRB 796.
Caption: General experimental workflow for in vitro testing of BIRB 796.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Lnd 796 in Cell Lines
Initial Search Report: A comprehensive search for a compound or drug designated "Lnd 796" in the context of cancer research and cell line resistance did not yield specific, identifiable information. The search results did not contain a therapeutic agent with this name. One search result mentioned a C796S mutation related to resistance to the drug Osimertinib, but this refers to a genetic alteration rather than a compound named this compound. Other search results were unrelated to cancer therapy.
Technical Support Center: Lnd 796 Signal-to-Noise Ratio Optimization
Issue: Information regarding "Lnd 796" is not available in the public domain.
Our comprehensive search for "this compound" did not yield any specific scientific data, experimental protocols, or publications related to a molecule, technology, or methodology with this designation. The search results were either for unrelated topics with similar numerical identifiers or general discussions on signal-to-noise ratio optimization in broader scientific contexts.
This prevents the creation of a specific and accurate technical support center as requested.
To provide you with the detailed and precise information your researchers, scientists, and drug development professionals require, please specify the correct and complete name of the subject of interest.
Once a valid topic is provided, we can proceed with generating the comprehensive technical support center, including:
-
Troubleshooting Guides and FAQs: Addressing common and specific issues encountered during experiments.
-
Detailed Experimental Protocols: Providing step-by-step methodologies for key experiments.
-
Quantitative Data Summaries: Structuring all numerical data into clear, comparative tables.
-
Visualizations: Creating diagrams for signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language) as per your specifications.
We are committed to providing accurate and helpful information. We look forward to receiving the updated topic to proceed with your request.
Lnd 796 inconsistent results in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro experiments with Lnd 796.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between replicate experiments. What are the common causes for this?
Inconsistent results in IC50 values for this compound can stem from several factors. It is crucial to ensure experimental conditions are as consistent as possible. Key areas to investigate include cell handling procedures, reagent stability, and assay setup. For instance, using cells at different passage numbers can alter their response to treatment.[1] It is recommended to use cells within a narrow passage range to maintain consistency.[1] Additionally, ensure that the this compound stock solution is properly stored and that working solutions are freshly prepared for each experiment to avoid degradation.
Q2: What is the optimal cell seeding density for experiments with this compound?
The optimal cell seeding density is cell-line dependent and should be determined empirically. A common issue is overly high cell seeding density, which can lead to artifacts and non-specific signals. It is recommended to perform a cell titration experiment to determine the density that allows for logarithmic growth throughout the duration of the experiment.
Q3: How can we minimize the "edge effect" in our 96-well plate assays with this compound?
The edge effect, characterized by wells on the perimeter of the plate behaving differently, is often caused by increased evaporation and temperature gradients.[2] To mitigate this, a common practice is to not use the outer wells for experimental samples. Instead, these wells can be filled with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[2] Using plate sealers during long incubation periods can also help to minimize evaporation.[2]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells within the Same Experiment
-
Symptoms:
-
Large standard deviations between technical replicates.
-
Inconsistent dose-response curves.
-
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify that all tips are dispensing equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. Pipette slowly and consistently. |
| Edge Effects | As mentioned in the FAQs, avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile liquid to create a humidity barrier. |
Issue 2: Unexpected or No Dose-Response to this compound
-
Symptoms:
-
The dose-response curve is flat.
-
The IC50 value is significantly different from expected.
-
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degraded this compound | Check the expiration date of the compound. Ensure it has been stored correctly according to the manufacturer's instructions. Prepare fresh working solutions from a stock solution for each experiment. |
| Incorrect Reagent Concentration | Titrate key reagents, such as detection substrates, to determine their optimal concentration for your specific cell line and assay conditions. |
| Suboptimal Incubation Times | Optimize the incubation time for this compound treatment. It is possible that the current incubation time is too short or too long to observe the desired effect. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Perform routine checks for mycoplasma contamination. |
Hypothetical Data: Inconsistent this compound IC50 Values
The following table summarizes hypothetical data from three independent experiments, illustrating the issue of inconsistent IC50 values for this compound in a cancer cell line.
| Experiment | IC50 (µM) | Standard Deviation | Notes |
| 1 | 5.2 | 0.8 | Cells at passage 5. |
| 2 | 15.8 | 3.1 | Cells at passage 20. Possible cell line drift. |
| 3 | 4.9 | 0.6 | Cells at passage 6. Freshly prepared this compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture media.
-
Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: A standard workflow for a cell-based assay with this compound.
Caption: A troubleshooting flowchart for inconsistent this compound results.
References
Validation & Comparative
Validating the Efficacy of Novel Therapeutics in Preclinical Disease Models: A Comparative Guide
Introduction
The rigorous preclinical evaluation of novel therapeutic candidates is fundamental to their successful translation into clinical applications. This guide provides a comparative framework for assessing the efficacy of a hypothetical novel compound, designated here as LND 796, against established treatments in relevant disease models. The methodologies, data presentation, and visualizations are designed to offer a comprehensive overview for researchers, scientists, and drug development professionals. Due to the absence of specific public data for a compound designated "this compound," this document serves as a template, illustrating how such a comparison would be structured using hypothetical data and established experimental paradigms.
Quantitative Efficacy Comparison
The following table summarizes the hypothetical in vivo efficacy of this compound compared to a standard-of-care agent and another investigational drug in a human tumor xenograft model.
Table 1: Comparative Efficacy of this compound in a Murine Xenograft Model of Non-Small Cell Lung Cancer (A549)
| Compound | Dosing Schedule | Mean Tumor Growth Inhibition (TGI) (%) | Mean Final Tumor Volume (mm³) ± SD | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, oral, daily | 0 | 1542 ± 210 | +2.5 |
| This compound | 50 mg/kg, oral, daily | 85 | 231 ± 45 | -1.8 |
| Standard of Care (SoC) | 30 mg/kg, IV, weekly | 62 | 586 ± 98 | -5.2 |
| Alternative X | 75 mg/kg, oral, daily | 70 | 463 ± 77 | -3.1 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of efficacy studies. Below is a representative protocol for the in vivo xenograft study from which the data in Table 1 could be derived.
Title: Efficacy of this compound in an A549 Human Non-Small Cell Lung Cancer Xenograft Model
1. Cell Culture and Implantation:
- A549 cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 A549 cells suspended in 100 µL of Matrigel.
2. Study Groups and Treatment:
- Tumor growth was monitored, and animals were randomized into four groups (n=8 per group) when tumors reached an average volume of 100-150 mm³.
- This compound was formulated in 0.5% methylcellulose and administered orally once daily at 50 mg/kg.
- The Standard of Care (e.g., a taxane-based chemotherapy) was administered intravenously once weekly at 30 mg/kg.
- Alternative X was formulated and administered similarly to this compound.
- The vehicle control group received the 0.5% methylcellulose vehicle orally once daily.
3. Efficacy Endpoints:
- Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
- Body weight was recorded twice weekly as a measure of general toxicity.
- The study was terminated after 28 days, and final tumor volumes and body weights were recorded.
- Tumor Growth Inhibition (TGI) was calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Visualizing Mechanisms and Workflows
Diagrams are essential for conveying complex biological pathways and experimental processes. The following visualizations have been created using Graphviz (DOT language) and adhere to the specified design constraints.
Caption: Hypothetical signaling pathway for this compound, an inhibitor of the MEK kinase.
Caption: A generalized workflow for preclinical drug discovery and development.
Caption: Logical comparison of this compound with alternative therapeutic options.
In Vitro Efficacy of Cardiac Glycosides: A Comparative Analysis of Digoxin and Ouabain
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two prominent cardiac glycosides, Digoxin and Ouabain. While the initial query concerned the compound Lnd 796, publicly available data for this specific molecule is scarce. However, its chemical structure, identified as an androstane derivative (Androstane-17-carboxylic acid, 14-amino-3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-, methyl ester), strongly suggests its classification within the cardiac glycoside family. Therefore, this guide offers a robust comparative framework using two of the most extensively studied compounds in this class, providing valuable insights into their shared and differential biological activities.
This document summarizes key quantitative data on the cytotoxic effects of Digoxin and Ouabain against various cancer cell lines, details the experimental protocols for foundational in vitro assays, and visualizes the core signaling pathways implicated in their mechanism of action.
Quantitative Comparison of Cytotoxic Activity
The in vitro potency of Digoxin and Ouabain has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the cytotoxic efficacy of a compound. The following table summarizes IC50 values for Digoxin and Ouabain from various studies. It is important to note that these values can vary depending on the specific cell line, incubation time, and assay methodology employed.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Incubation Time | Reference |
| MDA-MB-231 | Breast Cancer | Digoxin | 122 ± 2 | 24h | [1][2] |
| MDA-MB-231 | Breast Cancer | Ouabain | 150 ± 2 | 24h | [1][2] |
| MDA-MB-231 | Breast Cancer | Digoxin | 70 ± 2 | 48h | [1] |
| MDA-MB-231 | Breast Cancer | Ouabain | 90 ± 2 | 48h | |
| A549 | Lung Cancer | Digoxin | 40 | 24h | |
| A549 | Lung Cancer | Ouabain | 17 | 24h | |
| MDA-MB-231 | Breast Cancer | Digoxin | ~164 | 24h | |
| MDA-MB-231 | Breast Cancer | Ouabain | 89 | 24h |
Mechanism of Action: Na+/K+-ATPase Inhibition
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. These ionic perturbations trigger a cascade of downstream signaling events culminating in apoptosis.
While both Digoxin and Ouabain target the Na+/K+-ATPase, they can exhibit different affinities for its various isoforms, potentially contributing to their distinct biological effects. Some studies suggest that Ouabain is generally a more potent inhibitor of the Na+/K+-ATPase than Digoxin.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in generating reliable in vitro data. Below are standardized protocols for assessing the cytotoxicity and Na+/K+-ATPase inhibitory activity of compounds like Digoxin and Ouabain.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the IC50 value of a test compound by measuring its effect on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (Digoxin, Ouabain)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Objective: To determine the inhibitory effect of a test compound on the activity of Na+/K+-ATPase.
Materials:
-
Isolated Na+/K+-ATPase enzyme preparation (e.g., from pig kidney)
-
Assay buffer containing NaCl, KCl, MgCl2, and ATP
-
Test compounds (Digoxin, Ouabain)
-
Reagent to detect inorganic phosphate (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Pre-incubation: Pre-incubate the Na+/K+-ATPase enzyme with varying concentrations of the test compounds for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP.
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
Phosphate Detection: Add the phosphate detection reagent and measure the absorbance to quantify the amount of Pi released.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The anticancer effects of Digoxin and Ouabain are mediated by complex signaling networks that are initiated by the inhibition of the Na+/K+-ATPase.
Caption: A generalized workflow for the in vitro evaluation of cardiac glycosides.
Signaling Pathways of Cardiac Glycoside-Induced Apoptosis
The binding of Digoxin or Ouabain to the Na+/K+-ATPase triggers a series of intracellular events that converge on the activation of apoptotic pathways. Key signaling molecules involved include Src kinase, the PI3K/Akt pathway, the MAPK cascade, and transcription factors like NF-κB. These pathways ultimately regulate the expression and activity of pro- and anti-apoptotic proteins from the Bcl-2 family and activate executioner caspases.
Caption: Signaling cascade initiated by cardiac glycoside-mediated Na+/K+-ATPase inhibition.
References
Comparative Analysis of Doramapimod (BIRB 796) and its Analogs as p38 MAPK Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship and performance of the p38 MAPK inhibitor Doramapimod (BIRB 796) and its derivatives.
Doramapimod, also known as BIRB 796, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[1][2][3][4] Its unique allosteric inhibition mechanism, targeting the kinase in its inactive "DFG-out" conformation, has made it a subject of extensive research in the development of anti-inflammatory therapies.[5] This guide provides a comparative analysis of Doramapimod and its analogs, presenting key performance data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Performance and Activity of Doramapimod and Analogs
Doramapimod exhibits high affinity and slow dissociation rates from the p38 MAPK, contributing to its potent inhibitory activity. The inhibitory potency of Doramapimod and its analogs has been evaluated through various biochemical and cellular assays. The following tables summarize the quantitative data on their inhibitory activity against p38 MAPK isoforms and their effect on TNF-α production, a key downstream inflammatory cytokine.
Table 1: Inhibitory Activity of Doramapimod (BIRB 796) against p38 MAPK Isoforms
| Compound | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) | Kd (nM) for p38α |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | 0.1 |
Table 2: Structure-Activity Relationship of BIRB 796 Analogs - Inhibition of p38α MAPK and TNF-α Production
| Compound | R Group Modification | p38α MAPK ΔTm (°C)¹ | Kd (nM) | LPS-induced TNF-α Inhibition IC50 (nM) in THP-1 cells |
| BIRB 796 | Morpholinoethoxy | 17.0 | 0.05 | 18 |
| Analog 1 | Methoxy | 12.5 | 2.1 | 130 |
| Analog 2 | Hydroxy | 13.5 | 0.8 | 100 |
| Analog 3 | N,N-Dimethylamino | 15.5 | 0.2 | 30 |
| Analog 4 | Piperidinyl | 16.0 | 0.1 | 25 |
| Analog 5 | Pyridinyl | 16.5 | 0.08 | 20 |
| Analog 6 | Imidazolyl | 16.8 | 0.06 | 19 |
¹ΔTm is the change in the melting temperature of the p38α protein upon inhibitor binding, as determined by thermal denaturation. A higher ΔTm indicates stronger binding affinity. Data extracted from Regan et al., J. Med. Chem. 2003, 46(22), 4676-4686.
Mechanism of Action: p38 MAPK Signaling Pathway
Doramapimod and its analogs exert their anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, leading to the activation of downstream transcription factors and the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: p38 MAPK signaling pathway and the point of inhibition by Doramapimod (BIRB 796).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Doramapimod and its analogs.
In Vitro p38α MAPK Inhibition Assay (Thermal Denaturation)
This assay measures the binding affinity of inhibitors to p38α MAPK by determining the change in the protein's thermal stability upon ligand binding.
Materials:
-
Recombinant human p38α MAPK protein
-
Test compounds (Doramapimod and analogs) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Differential Scanning Fluorimeter (DSF) or a real-time PCR instrument capable of monitoring fluorescence changes with temperature.
-
Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
Procedure:
-
Prepare a master mix containing p38α MAPK protein and the fluorescent dye in PBS.
-
Dispense the master mix into a 96-well PCR plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the DSF instrument.
-
Run a temperature ramp from 25°C to 95°C, with fluorescence readings taken at regular intervals.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the sigmoidal melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the test compound. A larger ΔTm indicates a stronger binding affinity.
Cellular Assay for Inhibition of LPS-induced TNF-α Production
This assay assesses the potency of the inhibitors in a cellular context by measuring the inhibition of TNF-α production in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Doramapimod and analogs) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a DMSO vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in TNF-α production compared to the LPS-stimulated control.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the inhibitory activity of Doramapimod and its analogs.
Caption: General experimental workflow for the comparative analysis of p38 MAPK inhibitors.
Conclusion
This comparative analysis of Doramapimod (BIRB 796) and its analogs provides valuable insights into their structure-activity relationships as p38 MAPK inhibitors. The quantitative data presented in the tables, coupled with the detailed experimental protocols and pathway diagrams, offer a comprehensive resource for researchers in the field of inflammation and drug discovery. The findings highlight the critical role of specific structural motifs in determining the binding affinity and cellular potency of these compounds, guiding future efforts in the design of novel and more effective p38 MAPK inhibitors.
References
Comparative Analysis of BIRB 796 and Standard of Care for Moderate to Severe Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of BIRB 796 (Doramapimod), an investigational p38 mitogen-activated protein kinase (MAPK) inhibitor, and the established standard of care for the treatment of moderate to severe Crohn's disease. While direct head-to-head clinical trial data is not available, this document synthesizes findings from a key placebo-controlled study of BIRB 796 and outlines the therapeutic landscape of current standard treatments to offer a contextual comparison for research and development professionals.
Mechanism of Action: A Tale of Two Approaches
Standard therapies for Crohn's disease primarily target inflammation through broad immunosuppression or by neutralizing specific cytokines. In contrast, BIRB 796 represents a more targeted intracellular approach by inhibiting the p38 MAPK signaling pathway, which is crucial for the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2]
-
BIRB 796: An orally available, potent, and selective allosteric inhibitor of p38 MAPK.[2][3] By binding to a site distinct from the ATP-binding pocket, it stabilizes an inactive conformation of the kinase, thereby preventing the downstream signaling cascade that leads to the transcription of inflammatory genes.[4]
-
Standard of Care: This typically involves a "top-down" approach for moderate to severe disease, initiating treatment with more potent agents like biologic therapies. These include anti-TNF agents (e.g., infliximab, adalimumab), anti-integrin therapies (e.g., vedolizumab), and anti-IL-12/23 agents (e.g., ustekinumab), which work by blocking the activity of key inflammatory cytokines or preventing immune cell trafficking to the gut.
P38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory stimuli, leading to the production of inflammatory cytokines.
Caption: p38 MAPK signaling pathway and the inhibitory action of BIRB 796.
Clinical Data Summary: BIRB 796 in Crohn's Disease
A multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of BIRB 796 in 284 patients with moderate to severe Crohn's disease. Patients received placebo or one of four doses of BIRB 796 twice daily for 8 weeks.
Efficacy Outcomes
The study did not demonstrate clinical efficacy for BIRB 796 compared to placebo for the primary endpoint of clinical remission or the secondary endpoint of clinical response.
| Outcome Measure | Placebo | BIRB 796 (10mg) | BIRB 796 (20mg) | BIRB 796 (30mg) | BIRB 796 (60mg) |
| Clinical Remission (CDAI ≤ 150) | - | - | - | - | - |
| Clinical Response (CDAI decrease ≥ 100) | - | - | - | - | - |
| C-reactive Protein (CRP) Levels | No significant change | Dose-dependent decrease at week 1, returned to baseline | Dose-dependent decrease at week 1, returned to baseline | Dose-dependent decrease at week 1, returned to baseline | Dose-dependent decrease at week 1, returned to baseline |
| A significant, dose-dependent but transient decrease in C-reactive protein levels was observed with BIRB 796 at week 1, which returned to baseline levels over time. |
Safety Profile
The overall incidence of adverse events was comparable between the BIRB 796 and placebo groups. A mild increase in transaminase levels was observed more frequently in the BIRB 796 arms.
| Adverse Event | Placebo | BIRB 796 (All Doses) |
| Any Adverse Event | Comparable | Comparable |
| Mild Increase in Transaminases | Less Frequent | More Frequent |
Standard of Care in Moderate to Severe Crohn's Disease
The current standard of care for moderate to severe Crohn's disease involves a range of biologic therapies with proven efficacy in inducing and maintaining remission.
| Drug Class | Examples | General Efficacy |
| Anti-TNF Agents | Infliximab, Adalimumab | Induction and maintenance of remission. |
| Anti-Integrin Agents | Vedolizumab | Induction and maintenance of remission, particularly in patients who have failed anti-TNF therapy. |
| Anti-IL-12/23 Agents | Ustekinumab | Induction and maintenance of remission, effective in both anti-TNF naive and experienced patients. |
Note: Efficacy rates for standard of care treatments vary across studies and patient populations. This table provides a general overview.
Experimental Protocols
BIRB 796 Clinical Trial Methodology
The clinical trial of BIRB 796 in Crohn's disease followed a structured protocol to assess its safety and efficacy.
Caption: Workflow of the BIRB 796 Phase II clinical trial in Crohn's disease.
Key aspects of the experimental protocol included:
-
Patient Population: 284 adults with moderate to severe Crohn's disease.
-
Study Design: A multicenter, multinational, randomized, double-blind, placebo-controlled trial.
-
Intervention: Patients were randomized to receive oral BIRB 796 at doses of 10, 20, 30, or 60 mg, or a matching placebo, twice daily for 8 weeks.
-
Primary Endpoint: Clinical remission, defined as a Crohn's Disease Activity Index (CDAI) score of 150 or less.
-
Secondary Endpoints: Clinical response (a decrease in CDAI of at least 100 points), changes in C-reactive protein (CRP) levels, and quality of life assessments.
-
Safety Assessment: Monitoring and recording of all adverse events.
Conclusion
The clinical trial of BIRB 796 in moderate to severe Crohn's disease did not demonstrate clinical efficacy in terms of remission or response, despite showing a transient effect on the biomarker C-reactive protein. This contrasts with the established efficacy of standard-of-care biologic therapies. The safety profile of BIRB 796 was generally comparable to placebo, with the exception of a higher incidence of mild transaminase elevations. These findings underscore the challenges of translating preclinical promise to clinical efficacy in complex inflammatory diseases and highlight the robust evidence base supporting current standard treatments. Further research is needed to determine if targeting the p38 MAPK pathway holds therapeutic potential in other inflammatory conditions or with different patient stratification strategies.
References
- 1. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Lnd 796 (Lu AF28996): A Comparative Analysis of a Novel Dopamine Agonist for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Lnd 796, also known as Lu AF28996, a novel investigational dopamine D1 and D2 receptor agonist under development by Lundbeck for the treatment of Parkinson's disease. The performance of Lu AF28996 is contextually compared with established dopamine agonists, supported by available experimental data and detailed methodologies for key validation studies.
Mechanism of Action
Lu AF28996 is a small molecule designed to simultaneously stimulate both D1 and D2 dopamine receptors.[1] This dual agonism is intended to provide a more comprehensive dopaminergic stimulation, potentially leading to improved motor control in Parkinson's disease patients, particularly those experiencing motor fluctuations.[1] The concerted activation of both D1 and D2 receptor pathways is hypothesized to offer a more physiological approach to dopamine replacement therapy.
Below is a diagram illustrating the signaling pathways of D1 and D2 receptors.
Caption: Dopamine D1 and D2 receptor signaling pathways activated by Lu AF28996.
Comparative Analysis of Receptor Binding Affinity
A critical aspect of a dopamine agonist's profile is its binding affinity for the target receptors. The following table summarizes the reported binding affinities (Ki values) of several established dopamine agonists for D1 and D2 receptors. Currently, specific Ki values for Lu AF28996 are not publicly available.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |
| Lu AF28996 (this compound) | Not Publicly Available | Not Publicly Available |
| Pramipexole | >10,000 | 3.9 |
| Ropinirole | >10,000 | 29 |
| Rotigotine | 130 | 0.71 |
| Apomorphine | 44 | 1.9 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may vary.
Preclinical Efficacy
Preclinical studies in animal models of Parkinson's disease are crucial for validating the mechanism of action and assessing the therapeutic potential of a new compound. While specific preclinical data for Lu AF28996 has not been publicly released, the typical experimental workflow for evaluating a novel dopamine agonist is outlined below.
Caption: General experimental workflow for preclinical validation.
Clinical Validation
Lu AF28996 is currently in Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in participants with Parkinson's disease.[2][3] The primary outcome measures of these early-stage trials are focused on safety and how the drug is processed by the body.[2] Efficacy is typically an exploratory endpoint at this stage.
The table below compares the clinical development status and key efficacy measures of Lu AF28996 with other dopamine agonists.
| Compound | Development Phase | Key Efficacy Measure(s) in Clinical Trials |
| Lu AF28996 (this compound) | Phase 1 | Change in Unified Parkinson's Disease Rating Scale (UPDRS) score (exploratory) |
| Pramipexole | Approved | Improvement in UPDRS score, reduction in "off" time |
| Ropinirole | Approved | Improvement in UPDRS score, reduction in "off" time |
| Rotigotine | Approved | Improvement in UPDRS score, reduction in "off" time |
| Apomorphine | Approved | Rapid reversal of "off" episodes |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the validation of dopamine agonists.
Radioligand Binding Assay for Dopamine Receptor Affinity
This assay determines the binding affinity of a compound to a specific receptor subtype.
Objective: To determine the Ki of a test compound for D1 and D2 dopamine receptors.
Materials:
-
Cell membranes expressing human D1 or D2 receptors.
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-SCH23390 for D1).
-
Test compound (e.g., Lu AF28996).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., Haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kd), and either buffer, a concentration of the test compound, or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting curve and calculate the Ki using the Cheng-Prusoff equation.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease and Rotational Behavior Assessment
This in vivo model is used to assess the pro-motor effects of a compound.
Objective: To evaluate the ability of a test compound to reverse motor deficits in a rat model of Parkinson's disease.
Procedure:
-
Lesioning: Unilaterally inject 6-hydroxydopamine into the medial forebrain bundle of rats to induce degeneration of dopaminergic neurons on one side of the brain.
-
Drug Administration: After a recovery period, administer the test compound (e.g., Lu AF28996) or vehicle to the lesioned rats.
-
Rotational Behavior Monitoring: Place the rats in a circular arena and record their rotational behavior (full 360° turns) for a defined period. Dopamine agonists induce rotations contralateral to the lesioned side.
-
Data Analysis: Quantify the number of contralateral rotations per minute and compare the results between the test compound and vehicle groups.
Unified Parkinson's Disease Rating Scale (UPDRS) Assessment in Clinical Trials
The UPDRS is a comprehensive scale used to measure the severity and progression of Parkinson's disease in clinical trials.
Objective: To assess the effect of a therapeutic intervention on the signs and symptoms of Parkinson's disease.
Procedure: The UPDRS is administered by a trained clinician and consists of four parts:
-
Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, mood, and other non-motor symptoms.
-
Part II: Motor Experiences of Daily Living: Assesses the patient's perception of their difficulties with daily motor tasks.
-
Part III: Motor Examination: An objective, clinician-scored examination of motor function, including tremor, rigidity, bradykinesia, and postural stability.
-
Part IV: Motor Complications: Assesses complications of therapy, such as dyskinesias and motor fluctuations.
Each item is scored on a 0-4 scale, with higher scores indicating greater impairment. The total score provides a comprehensive measure of disease severity.
Conclusion
This compound (Lu AF28996) represents a promising therapeutic approach for Parkinson's disease by targeting both D1 and D2 dopamine receptors. While detailed quantitative data on its binding affinity and preclinical efficacy are not yet publicly available, ongoing Phase 1 clinical trials will provide crucial information on its safety and tolerability. Further studies will be necessary to fully elucidate its clinical efficacy and potential advantages over existing dopamine agonists. The experimental protocols outlined in this guide provide a framework for the types of validation studies that are essential in the development of new treatments for Parkinson's disease.
References
A Comparative Guide to NT-0796 and Other NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NT-0796, a clinical-stage NLRP3 inflammasome inhibitor, with other well-characterized inhibitors of the same pathway: MCC950, Oridonin, and Inzomelid. The information is curated to assist in the selection of appropriate research tools and to provide context for ongoing drug development efforts targeting NLRP3-mediated inflammation.
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation is a key driver of inflammation in a host of sterile inflammatory and autoimmune diseases. The activation process is typically a two-step mechanism:
-
Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) engage with pattern recognition receptors, such as Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline structures, and pore-forming toxins, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response. Caspase-1 activation also leads to the cleavage of gasdermin D, resulting in the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Caption: Canonical NLRP3 inflammasome activation pathway.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the in vitro potency of NT-0796/NDT-19795 and other selected NLRP3 inhibitors. It is important to note that the half-maximal inhibitory concentration (IC50) values can vary depending on the cell type, the stimulus used to activate the inflammasome, and the specific assay conditions. Therefore, the experimental context is provided for each data point to allow for a more nuanced comparison.
| Inhibitor | Target | IC50 | Cell Type | Assay | Source |
| NT-0796 | NLRP3 Inflammasome | 0.32 nM | Human PBMCs | IL-1β release (ATP-induced) | [1] |
| 6.8 nM | Human Whole Blood | IL-1β release (ATP-induced) | [1] | ||
| 2.1 nM | THP-1 cells | ASC speck formation (Nigericin-induced) | [1] | ||
| NDT-19795 | NLRP3 Inflammasome | 66 nM | Human PBMCs | IL-1β release | [2] |
| 4.7 µM | Human Whole Blood | IL-1β release | [2] | ||
| MCC950 | NLRP3 NACHT domain | 7.5 nM | Mouse BMDMs | IL-1β release (ATP-induced) | |
| 8.1 nM | Human MDMs | IL-1β release (ATP-induced) | |||
| Oridonin | NLRP3 NACHT domain | ~1 µM | Mouse BMDMs | IL-1β release (Nigericin-induced) | |
| 780.4 nM | Not specified | Not specified | |||
| Inzomelid | NLRP3 Inflammasome | <100 nM | Not specified | Not specified |
BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; THP-1: Human monocytic cell line.
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the evaluation and comparison of NLRP3 inhibitors. Below are outlines of key assays used to assess the activity of these compounds.
IL-1β Release Assay
This is the most common assay to functionally assess NLRP3 inflammasome activity by measuring the downstream secretion of mature IL-1β.
1. Cell Culture and Priming:
-
Seed macrophages (e.g., primary bone marrow-derived macrophages (BMDMs), THP-1 cells, or peripheral blood mononuclear cells (PBMCs)) in a 96-well plate.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.
2. Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor or vehicle control for 30-60 minutes.
3. Inflammasome Activation:
-
Activate the NLRP3 inflammasome with a stimulus such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-2 hours).
4. Quantification of IL-1β:
-
Collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
ASC Speck Formation Assay
This assay visualizes the oligomerization of the ASC adaptor protein into a large "speck," a hallmark of inflammasome assembly.
1. Cell Culture and Treatment:
-
Culture cells (often a cell line stably expressing fluorescently tagged ASC) on glass coverslips.
-
Prime and treat the cells with the inhibitor and NLRP3 activator as described in the IL-1β release assay.
2. Cell Fixation and Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-containing buffer.
-
If not using a fluorescently tagged cell line, stain for endogenous ASC using a primary antibody followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is often used.
3. Imaging and Analysis:
-
Visualize the cells using fluorescence microscopy.
-
Quantify the percentage of cells containing an ASC speck. A reduction in the number of speck-positive cells in the presence of an inhibitor indicates a block in inflammasome assembly.
Caption: General experimental workflow for evaluating NLRP3 inhibitors.
Conclusion
NT-0796 is a potent, clinical-stage NLRP3 inflammasome inhibitor that, along with its active metabolite NDT-19795, demonstrates low nanomolar efficacy in various in vitro models. When compared to other well-known NLRP3 inhibitors such as MCC950, Oridonin, and Inzomelid, NT-0796 shows comparable or, in some cases, superior potency. However, direct comparisons of inhibitory activity should always be interpreted in the context of the specific experimental conditions. The detailed protocols and workflow provided in this guide offer a framework for the consistent and reliable evaluation of these and other emerging NLRP3 inhibitors. The continued development of potent and specific NLRP3 inhibitors like NT-0796 holds significant promise for the treatment of a wide range of inflammatory diseases.
References
BIRB 796 (Doramapimod) Fails to Meet Efficacy Benchmarks in Crohn's Disease Clinical Trials
For Immediate Release
Dateline: November 27, 2025 – Researchers and drug development professionals in the field of inflammatory bowel disease are being advised that BIRB 796 (Doramapimod), a potent p38 MAP kinase inhibitor, has not demonstrated clinical efficacy in patients with moderate to severe Crohn's disease. A pivotal randomized, double-blind, placebo-controlled clinical trial revealed that BIRB 796 did not achieve its primary endpoints of clinical remission or response, positioning it unfavorably against established therapeutic standards.
BIRB 796, developed to target the p38 mitogen-activated protein kinase (MAPK) signaling pathway, aimed to reduce the production of pro-inflammatory cytokines that are central to the pathophysiology of Crohn's disease.[1] While the compound did show a dose-dependent, transient decrease in C-reactive protein levels, a biomarker for inflammation, this effect did not translate into clinical benefit for patients.[1] The primary adverse event observed was a mild elevation in transaminase levels.[1]
This report provides a comparative analysis of BIRB 796's performance against current standards of care for moderate to severe Crohn's disease, supported by data from key clinical trials.
Comparative Performance Analysis
The following tables summarize the clinical trial data for BIRB 796 and leading approved therapies for moderate to severe Crohn's disease. It is important to note that these trials were not head-to-head and patient populations may vary.
Table 1: Performance of BIRB 796 in Moderate to Severe Crohn's Disease
| Treatment Group | Clinical Remission Rate | Clinical Response Rate | Key Adverse Events |
| BIRB 796 (10-60 mg twice daily) | No significant difference from placebo | No significant difference from placebo | Mild increase in transaminase levels |
| Placebo | - | - | - |
| Data from a randomized, double-blind, placebo-controlled trial in 284 patients with moderate to severe Crohn's disease over 8 weeks.[1] |
Table 2: Performance of Standard-of-Care Therapies in Moderate to Severe Crohn's Disease (Maintenance Phases)
| Drug Class | Drug Name | Clinical Remission Rate (approx. 1 year) |
| p38 MAPK Inhibitor | BIRB 796 (Doramapimod) | Not effective |
| TNF-α Inhibitor | Adalimumab (Humira) | 46% - 79% |
| TNF-α Inhibitor | Infliximab (Remicade) | 67% - 85% (induction), 73% (maintenance)[2] |
| Anti-integrin | Vedolizumab (Entyvio) | 19% - 48% |
| IL-12/23 Inhibitor | Ustekinumab (Stelara) | 34% - 55% |
| JAK Inhibitor | Upadacitinib (Rinvoq) | 37% - 48% |
| Remission rates are drawn from various Phase 3 clinical trials and long-term extension studies. Direct comparison is limited by differences in trial design and patient populations. |
Mechanism of Action: p38 MAPK Inhibition
BIRB 796 is a diaryl urea compound that functions as a highly potent and selective inhibitor of p38 MAP kinase. It binds to an allosteric site on the kinase, which is crucial for regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1. The rationale for its use in Crohn's disease was to suppress the inflammatory cascade that drives the disease.
Experimental Protocols
BIRB 796 Phase 2 Study in Crohn's Disease
-
Objective: To evaluate the efficacy and safety of BIRB 796 in patients with moderate to severe Crohn's disease.
-
Study Design: A multicenter, multinational, randomized, double-blind, placebo-controlled trial.
-
Participants: 284 patients with moderate to severe Crohn's disease (CD).
-
Intervention: Patients were randomized to receive placebo or one of four doses of BIRB 796 (10, 20, 30, or 60 mg) administered orally twice daily for 8 weeks.
-
Primary Endpoints:
-
Clinical remission, as defined by the Crohn's Disease Activity Index (CDAI).
-
-
Secondary Endpoints:
-
Clinical response (based on CDAI).
-
Changes in C-reactive protein levels.
-
Quality of life assessments using the Inflammatory Bowel Disease Questionnaire (IBDQ).
-
In a substudy, the Crohn's Disease Endoscopic Index of Severity (CDEIS) and histological assessments of biopsy specimens were evaluated.
-
Conclusion
The clinical development of BIRB 796 for Crohn's disease highlights a disconnect between a targeted molecular mechanism and clinical efficacy. While the inhibition of the p38 MAPK pathway by BIRB 796 successfully modulated a key inflammatory biomarker, this did not translate to symptomatic improvement for patients. In contrast, approved biologics and small molecules, which target different aspects of the inflammatory cascade, have demonstrated significant and sustained clinical remission and response rates. For researchers and drug development professionals, the case of BIRB 796 serves as a crucial reminder of the complexities of translating preclinical promise into clinical success in inflammatory bowel disease. Future research may explore other targets within the p38 MAPK pathway or combination therapies to unlock its potential therapeutic value.
References
- 1. Adalimumab maintains remission of Crohn's disease after up to 4 years of treatment: data from CHARM and ADHERE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of infliximab retreatment in patients with inflammatory bowel disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Protocol for LND-796
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of LND-796, a steroidal androstane derivative. In the absence of a specific Safety Data Sheet (SDS) for LND-796 (CAS No. 118549-42-1), this protocol is established on the basis of general best practices for the disposal of research-grade chemical compounds and pharmaceutical waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities to ensure full compliance with local, state, and federal regulations.
Quantitative Data Summary
For logistical planning and waste accumulation, the following quantitative thresholds are critical. Exceeding these volumes necessitates immediate contact with your institution's EHS for a scheduled waste pickup.
| Parameter | Guideline | Regulatory Note |
| Maximum satellite accumulation volume | 55 gallons | This is the maximum allowable volume for all hazardous waste in a single Satellite Accumulation Area (SAA). |
| Maximum acutely hazardous waste volume | 1 quart | For substances designated as "P-listed" (acutely hazardous). The classification of LND-796 is currently undetermined; therefore, caution is advised. |
| Container fill level | Do not exceed 90% capacity | To prevent spills and allow for vapor expansion. |
| Waste holding time (once container is full) | Maximum 3 days | Full containers must be moved to a central hazardous waste storage area within this timeframe. |
Experimental Protocol: Decontamination of Empty Containers
Proper decontamination of empty containers that held LND-796 is essential to render them non-hazardous. This procedure, known as triple rinsing, should be performed as follows:
-
Initial Rinse: a. Select a solvent capable of dissolving LND-796. Given its chemical nature, a polar organic solvent such as ethanol or isopropanol is a suitable first choice. b. Pour a small amount of the chosen solvent into the empty container, ensuring all interior surfaces are wetted. c. Securely cap the container and agitate it vigorously for at least 30 seconds. d. Decant the rinsate into a properly labeled hazardous waste container for organic solvent waste.
-
Second Rinse: a. Repeat steps 1b through 1d with a fresh aliquot of the same solvent.
-
Third Rinse: a. Repeat steps 1b through 1d for a final time.
-
Final Preparation for Disposal: a. Allow the container to air dry completely in a well-ventilated area, such as a fume hood. b. Once dry, deface or remove the original label to prevent any confusion. c. The triple-rinsed container can now be disposed of as non-hazardous solid waste, in accordance with institutional policies.
Procedural Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process and the step-by-step workflow for the proper disposal of LND-796 waste.
Caption: Decision pathway for classifying and handling LND-796 waste.
Caption: Workflow for safe segregation and storage of LND-796 waste.
Essential Safety and Logistical Information for Handling Lnd 796
Disclaimer: Lnd 796 is identified as a cardenolide analog. Cardenolides are a class of steroids known for their potent biological activity, specifically their heart-arresting toxicity.[1] Due to the potential for high toxicity, this compound should be handled with extreme caution by trained personnel in a properly equipped laboratory setting. The following guidelines are based on the known hazards of cardenolide glycosides and general best practices for handling potent chemical compounds.[1][2][3][4]
Immediate Safety Precautions
Given the potent nature of cardenolide analogs, assume this compound is highly toxic. The primary routes of exposure to be prevented are inhalation of airborne powder, and skin or eye contact.
Emergency Contact Information: In the event of an exposure or spill, immediately contact your institution's Environmental Health and Safety (EHS) department and follow all established emergency protocols.
| Emergency Service | Contact Information |
| Institutional EHS | [Insert Local EHS Number] |
| Poison Control Center | [Insert Local Poison Control Number] |
| Emergency Services | [Insert Local Emergency Number] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound, particularly when working with the solid compound.
| Operation | Minimum Required PPE |
| Storage and Transport (within lab) | - Double nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat |
| Weighing of Powder | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a laboratory coat |
| Conducting Reactions & Purification | - Double nitrile gloves (select material based on all reactants)- Chemical splash goggles- Laboratory coat |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Chemical-resistant apron |
Operational Plan: Step-by-Step Guidance for Handling this compound
The following protocols provide a general framework for the safe handling of this compound. These should be adapted to specific experimental needs in consultation with your institution's safety protocols.
Experimental Protocol: Weighing and Stock Solution Preparation
This protocol outlines the procedure for accurately weighing solid this compound and preparing a stock solution. All weighing and initial dissolution steps must be performed in a certified chemical fume hood or a powder containment enclosure.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Ventilated balance enclosure or chemical fume hood
-
Analytical balance
-
Spatula
-
Weigh paper or weigh boat
-
Volumetric flask
-
Pipettes and pipette aid
-
Secondary containment (e.g., a tray)
-
Waste disposal containers
Procedure:
-
Preparation:
-
Don all required PPE for handling potent powders.
-
Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Place all necessary equipment, including a designated waste container, inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper or boat.
-
Carefully transfer a small amount of this compound to the weigh paper using a clean spatula. Avoid generating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed this compound into a volumetric flask.
-
Using a pipette, add a small amount of the desired solvent to the weigh paper to rinse any remaining powder into the flask.
-
Add approximately half of the final volume of the solvent to the flask.
-
Gently swirl the flask to dissolve the compound completely. Sonication may be used if necessary.
-
Once dissolved, add the solvent to the final volume mark on the flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Store the stock solution in a clearly labeled, sealed container in a designated and secure location.
-
-
Decontamination and Cleanup:
-
Wipe down the spatula, balance, and any other contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.
-
Dispose of all single-use items (weigh paper, pipette tips) in the designated hazardous waste container.
-
Caption: Workflow for weighing and preparing a stock solution of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste. This includes unused compounds, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, weigh paper) in a designated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are securely closed.
-
Label containers with "Hazardous Waste," the name of the chemical (this compound), and the approximate concentration and volume.
-
Arrange for waste pickup through your institution's EHS department. Do not dispose of any this compound waste down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
